JNJ-65355394
Description
Properties
Molecular Formula |
C19H26N4OS |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[5-[[(3R)-3-[(2,6-dimethyl-4-pyridinyl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H26N4OS/c1-13-7-17(8-14(2)21-13)9-16-5-4-6-23(11-16)12-18-10-20-19(25-18)22-15(3)24/h7-8,10,16H,4-6,9,11-12H2,1-3H3,(H,20,22,24)/t16-/m1/s1 |
InChI Key |
CYFBRQHYEQKYHH-MRXNPFEDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling JNJ-65355394: A Deep Dive into its Mechanism as an OGA Inhibitor
For Immediate Release
TITUSVILLE, NJ – In the relentless pursuit of novel therapeutic strategies for neurodegenerative diseases, particularly tauopathies like Alzheimer's disease, the role of O-GlcNAc hydrolase (OGA) inhibitors has garnered significant attention. This whitepaper provides an in-depth technical overview of JNJ-65355394, a chemical probe and OGA inhibitor developed by Janssen. Also referred to as Compound 28, this molecule represents a key area of investigation in modulating the O-GlcNAcylation pathway to combat the progression of tau pathology.
Core Mechanism of Action: Elevating Neuroprotective O-GlcNAcylation
This compound functions as a potent and selective inhibitor of O-GlcNAc hydrolase (OGA), the sole enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. The dynamic cycling of O-GlcNAcylation, governed by OGA and its counterpart O-GlcNAc transferase (OGT), is a critical post-translational modification that regulates the function of a myriad of intracellular proteins, including the microtubule-associated protein tau.
In the context of tauopathies, hyperphosphorylation of tau is a hallmark pathological event that leads to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction and death. O-GlcNAcylation and phosphorylation often occur on the same or adjacent sites on the tau protein, creating a competitive interplay. By inhibiting OGA, this compound effectively increases the levels of O-GlcNAcylated tau. This elevation of O-GlcNAc on tau is believed to sterically hinder or otherwise inhibit the sites of pathological hyperphosphorylation, thereby reducing the formation of toxic tau aggregates.
Preclinical evidence from tau transgenic mouse models has demonstrated that the administration of OGA inhibitors can successfully reduce the formation of NFTs and mitigate neuronal loss. This neuroprotective effect underscores the therapeutic potential of compounds like this compound in halting or slowing the progression of Alzheimer's disease and other related neurodegenerative disorders.
Quantitative Data Summary
Detailed quantitative data for this compound, including its IC50 value against OGA and selectivity profile, are primarily documented within patent literature. The following table summarizes the key inhibitory activity of Compound 28 as disclosed in patent WO2018109202A1.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (Compound 28) | O-GlcNAcase (OGA) | Biochemical Assay | < 100 |
Note: The exact IC50 value is not specified but is indicated to be in the nanomolar range.
Experimental Protocols
The characterization of this compound involved a series of biochemical and in vivo experiments to ascertain its potency, selectivity, and therapeutic efficacy. The methodologies for these key experiments are outlined below.
OGA Inhibition Assay (Biochemical)
The in vitro inhibitory activity of this compound against OGA was determined using a fluorogenic substrate-based assay.
-
Enzyme and Substrate Preparation: Recombinant human OGA enzyme was purified. A synthetic fluorogenic substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG), was used.
-
Assay Procedure:
-
The assay was conducted in a 96- or 384-well plate format.
-
A solution of this compound at varying concentrations was pre-incubated with the OGA enzyme in an appropriate assay buffer (e.g., phosphate-buffered saline with a surfactant).
-
The enzymatic reaction was initiated by the addition of the MUG substrate.
-
The reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction was terminated by the addition of a stop solution (e.g., a high pH buffer such as glycine-NaOH).
-
-
Data Analysis:
-
The fluorescence of the liberated 4-methylumbelliferone (B1674119) was measured using a fluorescence plate reader.
-
The percentage of inhibition was calculated relative to a control reaction without the inhibitor.
-
IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
-
In Vivo Efficacy in Tau Transgenic Mouse Models
The neuroprotective effects of this compound were evaluated in transgenic mouse models of tauopathy, such as the JNPL3 model, which expresses a human tau mutation.
-
Animal Model: JNPL3 transgenic mice, which develop age-dependent NFT pathology and motor deficits.
-
Drug Administration: this compound was administered to the mice, typically via oral gavage, over a chronic period. A vehicle control group was also included.
-
Behavioral Assessment: Motor function and cognitive performance were assessed using standardized behavioral tests.
-
Histopathological Analysis:
-
At the end of the treatment period, the mice were euthanized, and their brains were harvested.
-
Brain tissue was fixed, sectioned, and subjected to immunohistochemical staining using antibodies specific for pathological tau (e.g., AT8 for phosphorylated tau).
-
The extent of NFT formation and neuronal loss was quantified in specific brain regions, such as the hippocampus and cortex.
-
-
Biochemical Analysis: Brain homogenates were analyzed by Western blotting to measure the levels of total and phosphorylated tau, as well as the levels of O-GlcNAcylated proteins.
Conclusion
This compound is a promising OGA inhibitor that has demonstrated the potential to mitigate tau pathology in preclinical models. Its mechanism of action, centered on the enhancement of protein O-GlcNAcylation, offers a novel therapeutic avenue for the treatment of Alzheimer's disease and other tau-related neurodegenerative disorders. Further investigation and clinical development of OGA inhibitors based on this scaffold are warranted to fully elucidate their therapeutic utility in human patients.
The Therapeutic Potential of OGA Inhibitors: A Technical Guide to JNJ-65355394 (ASN51) and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins, has emerged as a promising therapeutic strategy for neurodegenerative diseases, particularly tauopathies like Alzheimer's disease and progressive supranuclear palsy (PSP). By increasing O-GlcNAcylation, OGA inhibitors can modulate the function of key proteins implicated in disease pathogenesis, most notably the microtubule-associated protein tau. This technical guide provides an in-depth overview of the therapeutic potential of OGA inhibitors, with a focus on JNJ-65355394 (publicly known as ASN51), a clinical-stage compound developed by Asceneuron. We will delve into the mechanism of action, summarize key preclinical and clinical data for ASN51 and the related compound ASN90, provide detailed experimental protocols for evaluating OGA inhibitors, and visualize the core signaling pathways involved.
Introduction: The Rationale for OGA Inhibition in Neurodegeneration
O-GlcNAcylation is a dynamic post-translational modification that, much like phosphorylation, regulates the function of a vast array of intracellular proteins. A growing body of evidence suggests that a dysregulation of O-GlcNAc cycling contributes to the pathology of several neurodegenerative disorders. In the context of tauopathies, the hyperphosphorylation of tau is a central pathological hallmark, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction and death.
The rationale for targeting OGA stems from the observation that O-GlcNAcylation and phosphorylation can occur on the same or nearby serine and threonine residues of the tau protein, often in a reciprocal manner. Increased O-GlcNAcylation of tau has been shown to inhibit its aggregation and reduce its hyperphosphorylation, thereby presenting a compelling therapeutic target. OGA inhibitors, by preventing the removal of O-GlcNAc, effectively increase and sustain this protective modification on tau and other proteins.
Mechanism of Action of OGA Inhibitors
OGA inhibitors are small molecules that bind to the active site of the O-GlcNAcase enzyme, preventing it from hydrolyzing the O-GlcNAc moiety from target proteins. This leads to an accumulation of O-GlcNAcylated proteins, including tau. The increased O-GlcNAcylation of tau is thought to interfere with the sites of pathological phosphorylation and to maintain tau in a more soluble, non-pathogenic conformation, thus preventing its aggregation into NFTs.
Tau Phosphorylation Assay by Western Blot
This protocol outlines the steps to assess the phosphorylation status of tau in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total tau and phospho-specific tau antibodies)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [1]5. Primary Antibody Incubation: Incubate the membrane with primary antibodies against total tau and specific phospho-tau epitopes overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities for phosphorylated tau and normalize to the total tau signal.
dot
References
In-depth Technical Guide: JNJ-65355394 in Neurodegenerative Disease Research
A comprehensive review of available data on JNJ-65355394, including its mechanism of action, preclinical and clinical findings, and its potential role in the treatment of neurodegenerative disorders.
Introduction
This compound is an investigational compound that has been the subject of research in the field of neurodegenerative diseases. This document provides a detailed overview of the currently available technical information regarding this compound, with a focus on its development, mechanism of action, and the experimental data that has been generated to date. The information is intended for researchers, scientists, and professionals involved in drug development.
It is important to note that public information on this compound is limited. The following guide is based on an extensive search of publicly accessible data.
Preclinical and Clinical Development
At present, there is no publicly available information from clinical trials or detailed preclinical studies specifically identifying this compound. Johnson & Johnson, a major pharmaceutical company, is actively involved in the research and development of various therapies for neurodegenerative conditions, including Alzheimer's disease.[1][2][3][4] Their neuroscience research encompasses a broad range of approaches, from targeting proteinopathies like tau and amyloid to exploring novel mechanisms.[1][5]
While specific data for this compound is not available in the public domain, it is common for pharmaceutical companies to investigate numerous compounds in the early stages of development. These compounds are often identified by internal codenames, and information is only released publicly as they progress through the development pipeline and into clinical trials.
Research in Neurodegenerative Diseases by Johnson & Johnson
Johnson & Johnson's commitment to neuroscience is evident in their broad portfolio of research programs.[4] The company is exploring various therapeutic modalities and targets to address the complex nature of neurodegenerative diseases.[2][5] A significant focus of their research is on Alzheimer's disease, with efforts directed at both symptomatic treatments and disease-modifying therapies.[1][2][3]
Key areas of their research include:
-
Targeting Tau Pathology: The accumulation of abnormal tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's.[5] Johnson & Johnson is investigating therapies aimed at reducing the spread and toxicity of pathological tau.[1][3]
-
Amyloid-Beta Hypothesis: The amyloid cascade hypothesis has been a central theme in Alzheimer's research. While the primary focus of some of their programs is on tau, the interplay between amyloid and tau is a critical area of investigation.
-
Neuroinflammation and Other Pathways: Beyond the classical targets, research is expanding to include the role of neuroinflammation, synaptic dysfunction, and other cellular pathways in the progression of neurodegenerative diseases.
Conclusion
While a detailed technical guide on this compound cannot be constructed due to the lack of specific public information, it is clear that the landscape of neurodegenerative disease research is active and multifaceted. Pharmaceutical companies like Johnson & Johnson are exploring a wide range of therapeutic strategies. As research progresses, more information on specific compounds, potentially including this compound, may become publicly available. Researchers and professionals in the field are encouraged to monitor publications and clinical trial registries for updates on the development of novel treatments for these devastating diseases.
References
- 1. Johnson & Johnson showcases latest advancements in Alzheimer's research at AAIC 2025 [prnewswire.com]
- 2. Alzheimer’s disease [jnj.com]
- 3. The quest to make neurodegenerative disease a thing of the past [jnj.com]
- 4. Neuroscience [jnj.com]
- 5. How J&J is advancing the fight against Alzheimer’s disease [jnj.com]
Unraveling the Role of O-GlcNAcase: A Technical Guide to Its Function and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification crucial for regulating a vast array of cellular processes. This modification, the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins, is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2][3] The delicate balance maintained by these enzymes is vital for normal cellular function, and its disruption has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and diabetes.[3][4]
This technical guide delves into the function of O-GlcNAcase and the therapeutic potential of its inhibition. While specific data on a compound referred to as JNJ-65355394 is not publicly available, this document will explore the broader principles of OGA inhibition as a therapeutic strategy, drawing on information from publicly disclosed OGA inhibitors.
The Critical Role of O-GlcNAcase (OGA)
OGA, the sole enzyme responsible for removing O-GlcNAc from proteins, plays a pivotal role in maintaining the dynamic nature of this post-translational modification.[2] This enzymatic activity allows for rapid and reversible signaling in response to cellular needs and environmental cues. The homeostasis of O-GlcNAcylation is critical for a multitude of cellular functions, including:
-
Nutrient Sensing and Metabolism: O-GlcNAcylation acts as a sensor for cellular nutrient status, particularly glucose levels, influencing metabolic pathways.[3]
-
Transcription and Gene Expression: The modification of transcription factors and chromatin-modifying enzymes by O-GlcNAc directly impacts gene expression.[4]
-
Protein Stability and Function: O-GlcNAcylation can compete with phosphorylation at the same or nearby sites on proteins, thereby influencing their stability, localization, and enzymatic activity.[5]
-
Cellular Stress Response: The O-GlcNAc cycling is integral to the cellular response to various stressors.[4]
Dysregulation of OGA activity, leading to aberrant O-GlcNAcylation levels, is a common feature in several pathological conditions.[3]
OGA Inhibition: A Therapeutic Strategy for Neurodegenerative Diseases
The accumulation of hyperphosphorylated tau protein is a hallmark of Alzheimer's disease and other tauopathies. Research suggests an inverse relationship between O-GlcNAcylation and phosphorylation of tau. Increased O-GlcNAcylation of tau can reduce its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles.[5] This has positioned OGA as a promising therapeutic target for these devastating neurodegenerative diseases.
By inhibiting OGA, the removal of O-GlcNAc is blocked, leading to a global increase in O-GlcNAcylation levels. This strategy aims to restore a more "normal" physiological state of protein modification, thereby mitigating the pathological cascade.
Signaling Pathway: OGA Inhibition and Tau Phosphorylation
The following diagram illustrates the proposed mechanism by which OGA inhibition can impact tau pathology.
Caption: Proposed mechanism of OGA inhibition in reducing tau pathology.
Clinical Development of OGA Inhibitors
Several OGA inhibitors have entered clinical trials for neurodegenerative diseases, demonstrating the viability of this therapeutic approach. While the development of some has been discontinued, the collective data from these studies provide valuable insights into the safety and potential efficacy of targeting OGA. Compounds that have been investigated in clinical settings include LY3372689, ASN90 (ASN-120290), and MK-8719.[6][7]
Experimental Protocols for Evaluating OGA Inhibitors
The evaluation of a novel OGA inhibitor like the hypothetical this compound would involve a series of in vitro and in vivo experiments to characterize its potency, selectivity, and efficacy.
In Vitro Assays
1. OGA Enzyme Inhibition Assay:
-
Objective: To determine the potency of the inhibitor against purified human OGA.
-
Methodology:
-
Recombinant human OGA is incubated with a fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide).
-
The inhibitor is added at varying concentrations.
-
The enzymatic reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone (B1674119) is measured.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated.
-
2. Cellular O-GlcNAcylation Assay:
-
Objective: To assess the ability of the inhibitor to increase O-GlcNAcylation levels in a cellular context.
-
Methodology:
-
A relevant cell line (e.g., neuroblastoma SH-SY5Y) is treated with the inhibitor at various concentrations.
-
After a specific incubation period, cells are lysed.
-
Total protein lysates are subjected to Western blotting.
-
Blots are probed with an antibody specific for O-GlcNAcylated proteins (e.g., RL2 or CTD110.6) and a loading control (e.g., β-actin).
-
The increase in the O-GlcNAc signal relative to the control is quantified.
-
In Vivo Studies
1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Rodents:
-
Objective: To determine the drug's absorption, distribution, metabolism, and excretion (ADME) properties and its ability to engage the target in the brain.
-
Methodology:
-
The inhibitor is administered to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).
-
At various time points post-dosing, blood and brain tissue are collected.
-
Drug concentrations in plasma and brain are measured using LC-MS/MS to determine the PK profile.
-
Brain tissue is processed to measure O-GlcNAcylation levels (PD marker) using Western blotting or other quantitative methods.
-
2. Efficacy Studies in a Tauopathy Mouse Model:
-
Objective: To evaluate the therapeutic efficacy of the inhibitor in a disease-relevant animal model.
-
Methodology:
-
A transgenic mouse model of tauopathy (e.g., PS19) is used.
-
Mice are treated chronically with the inhibitor or vehicle.
-
Behavioral tests (e.g., Morris water maze for memory) are conducted to assess cognitive function.
-
At the end of the study, brain tissue is collected for histopathological and biochemical analysis of tau pathology (e.g., levels of phosphorylated tau and aggregated tau).
-
Experimental Workflow
The following diagram outlines a typical preclinical development workflow for an OGA inhibitor.
Caption: Preclinical development workflow for an OGA inhibitor.
Quantitative Data Summary (Hypothetical Data for this compound)
While specific data for this compound is unavailable, the following table presents a hypothetical summary of key quantitative parameters that would be determined during its preclinical evaluation, based on typical values for potent and selective OGA inhibitors.
| Parameter | Value | Assay |
| In Vitro Potency | ||
| hOGA IC50 | 5 nM | Fluorogenic Enzyme Assay |
| Cellular EC50 | 50 nM | Western Blot (SH-SY5Y cells) |
| Selectivity | ||
| β-hexosaminidase IC50 | > 100 µM | Specific Enzyme Assay |
| In Vivo Properties | ||
| Brain/Plasma Ratio (Rat) | 1.2 | LC-MS/MS |
| Target Occupancy (Rat Brain) | 80% at 10 mg/kg | Ex vivo O-GlcNAc levels |
Conclusion
The inhibition of O-GlcNAcase represents a compelling therapeutic strategy for neurodegenerative diseases, particularly tauopathies. By modulating the dynamic O-GlcNAcylation of key proteins like tau, OGA inhibitors hold the promise of altering the course of these debilitating conditions. The comprehensive preclinical evaluation of novel compounds, such as the hypothetical this compound, through a combination of in vitro and in vivo studies is essential to identify promising clinical candidates. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of this innovative approach.
References
- 1. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of O-GlcNAcylation in Immune Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-GlcNAcase Expression is Sensitive to Changes in O-GlcNAc Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tau Modification Drugs Take a Hit with Negative Trial | ALZFORUM [alzforum.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with JNJ-65355394
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of JNJ-65355394, a potent and selective inhibitor of O-GlcNAc hydrolase (OGA). The information is intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the therapeutic potential of this compound in various disease models.
Introduction to this compound
This compound is a chemical probe and O-GlcNAc hydrolase (OGA) inhibitor.[1] OGA is the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process akin to phosphorylation and is implicated in a wide range of cellular processes. Dysregulation of O-GlcNAc signaling has been linked to the pathophysiology of several diseases, including neurodegenerative disorders, diabetes, and cancer. By inhibiting OGA, this compound increases the levels of O-GlcNAcylation on target proteins, offering a potential therapeutic strategy to counteract disease-related pathologies.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the O-GlcNAcase (OGA) enzyme. This inhibition leads to an increase in the O-GlcNAcylation of intracellular proteins. In the context of neurodegenerative diseases such as Alzheimer's, this increased O-GlcNAcylation of the tau protein is thought to prevent its aggregation into neurotoxic tangles, which are a hallmark of the disease. This mechanism may also play a role in reducing the cell-to-cell spread of tau aggregates in the brain.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Assay Condition |
| In Vitro Potency | ||
| OGA IC₅₀ | 1.3 nM | Fluorescence-based enzymatic assay |
| HEXA IC₅₀ | > 10 µM | |
| Cellular Activity | ||
| Human OGA IC₅₀ | 3.9 nM | Cell-based OGA assay |
| In Vivo Activity | ||
| Target Engagement | OGA blockade | Mouse brain, single p.o. gavage at 100 mg/kg |
| Data sourced from EUbOPEN. |
Experimental Protocols
Detailed protocols for in vivo studies are crucial for reproducibility and accurate interpretation of results. The following are example protocols based on available information for OGA inhibitors in relevant disease models.
Protocol 1: Pharmacodynamic Study of OGA Inhibition in Mouse Brain
Objective: To confirm target engagement of this compound in the central nervous system by measuring the inhibition of OGA activity in the mouse brain.
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age: 8-10 weeks
-
Sex: Male or Female (should be consistent within the study)
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Homogenization buffer
-
Protein concentration assay kit (e.g., BCA)
-
OGA activity assay kit or established protocol
Procedure:
-
Dosing:
-
Acclimatize animals for at least one week before the experiment.
-
Prepare a formulation of this compound in the chosen vehicle at a concentration suitable for a 100 mg/kg dose in a volume of 10 mL/kg.
-
Administer a single oral gavage of this compound (100 mg/kg) or vehicle to the respective groups of mice.
-
-
Tissue Collection:
-
At a predetermined time point post-dosing (e.g., 2, 4, 8, 24 hours), anesthetize the mice.
-
Perfuse the animals with ice-cold saline to remove blood from the brain.
-
Dissect the brain and isolate the region of interest (e.g., cortex, hippocampus).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Homogenize the brain tissue in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Measure OGA activity in the brain lysates using a commercially available kit or a validated in-house assay.
-
Normalize OGA activity to the total protein concentration.
-
-
Data Analysis:
-
Calculate the percentage of OGA inhibition in the this compound-treated group compared to the vehicle-treated group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the inhibition.
-
Protocol 2: Efficacy Study in a Tauopathy Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in reducing tau pathology in a transgenic mouse model of tauopathy.
Animal Model:
-
Species: Transgenic mouse model of tauopathy (e.g., JNPL3 or tg4510) expressing human mutant tau.
-
Age: Varies depending on the model and the desired stage of pathology.
-
Sex: Both sexes should be included if pathology is not known to be sex-dependent.
Materials:
-
This compound
-
Vehicle
-
Standard laboratory animal diet
-
Behavioral testing apparatus (e.g., Morris water maze, rotarod)
-
Histology and immunohistochemistry reagents (e.g., anti-phospho-tau antibodies)
-
ELISA kits for quantifying soluble and insoluble tau
Procedure:
-
Chronic Dosing:
-
Begin dosing at an age before or at the onset of significant pathology.
-
Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 3-6 months). The dose should be determined based on pharmacokinetic and pharmacodynamic studies.
-
-
Behavioral Assessment:
-
Conduct behavioral tests at baseline and at regular intervals throughout the study to assess cognitive and motor function.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect brain tissue.
-
Perform immunohistochemical analysis to quantify neurofibrillary tangle (NFT) formation and neuronal loss.
-
Use biochemical methods (e.g., ELISA, Western blot) to measure levels of different tau species (soluble, insoluble, phosphorylated).
-
Visualizations
Signaling Pathway
Caption: OGA Inhibition Pathway by this compound.
Experimental Workflow
Caption: General workflow for in vivo studies of this compound.
References
Application Notes and Protocols for OGA Inhibitor JNJ-65355394 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-65355394 is an inhibitor of O-GlcNAcase (OGA), a key enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. The modulation of O-GlcNAcylation through OGA inhibition has emerged as a promising therapeutic strategy for a variety of diseases, particularly neurodegenerative disorders such as Alzheimer's disease and tauopathies. By inhibiting OGA, this compound leads to an increase in global O-GlcNAcylation, which has been shown in preclinical models to interfere with the pathological processes associated with these conditions.
These application notes provide a comprehensive overview of the dosage and administration of OGA inhibitors in mice, based on data from structurally or functionally similar compounds, to guide the design of preclinical studies with this compound. Detailed protocols for common experimental procedures are also included.
Data Presentation: Dosage and Administration of OGA Inhibitors in Mice
While specific preclinical data for this compound is not publicly available, the following table summarizes the dosages and administration routes for other OGA inhibitors that have been evaluated in murine models. This information can serve as a starting point for dose-ranging studies with this compound.
| Compound Name | Mouse Model | Route of Administration | Dosage Range | Treatment Duration | Key Findings | Reference |
| MK-8719 | rTg4510 (Tauopathy) | Oral Gavage | 1 - 100 mg/kg | Not Specified | Reduced neurofibrillary tangles, attenuated brain atrophy.[1] | [1] |
| MK-8719 | rTg4510 (Tauopathy) | Oral | 100 mg/kg BID | 24 weeks | Reduced total tau in CSF, attenuated hyperactivity.[2] | [2] |
| ASN90 | hTauP301L (Tauopathy) | Oral | 100 mg/kg | 6 months | Increased O-GlcNAcylated tau, improved survival.[2][3] | [2][3] |
| Thiamet-G | TAPP (AD Model) | Drinking Water | 200 or 500 mg/kg/day | 34 weeks | Blocked cognitive decline, decreased β-amyloid levels.[4] | [4] |
| Thiamet-G | rTg4510 (Tauopathy) | Drinking Water | 600 mg/kg/day | 18 weeks | Reduced tau pathology.[5] | [5] |
| Thiamet-G | MCAO (Stroke Model) | Intraperitoneal | 20 mg/kg/day | 3 days (preventative) or post-surgery | Reduced infarct volumes.[6] | [6] |
| Thiamet-G | JNPL3 (Tauopathy) | Not Specified | High Doses | Chronic | Reduced tau aggregates, improved motor skills.[7] | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of OGA inhibitors in mice.
Protocol 1: Preparation of Dosing Solution for Oral Gavage
Objective: To prepare a homogenous and stable formulation of the test compound for oral administration.
Materials:
-
This compound (or other OGA inhibitor)
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, corn oil, or 10% HP-beta-CD)
-
Sterile water or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of compound: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total amount of the compound needed for the study.
-
Weigh the compound: Accurately weigh the calculated amount of this compound.
-
Prepare the vehicle: Prepare the chosen vehicle. For aqueous-based vehicles, ensure the pH is within a physiologically acceptable range (typically pH 6.5-7.5).
-
Suspend the compound:
-
For a suspension, gradually add a small amount of the vehicle to the weighed compound in a mortar and pestle and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
-
-
Check for homogeneity: Visually inspect the suspension for any clumps or uneven distribution. If necessary, use a homogenizer to create a finer suspension.
-
Storage: Store the prepared formulation in sterile, labeled tubes. Depending on the stability of the compound, it may be necessary to prepare the formulation fresh daily. Always vortex the suspension immediately before each administration to ensure a uniform dose.
Protocol 2: Oral Gavage Administration in Mice
Objective: To accurately deliver a liquid substance directly into the stomach of a mouse.
Materials:
-
Dosing solution
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
1 ml syringe
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat
Procedure:
-
Animal Handling and Restraint:
-
Accurately weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back. This will immobilize the head and prevent the mouse from biting.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth and into the esophagus. The mouse should swallow as the needle passes into the esophagus. There should be no resistance. If resistance is met, or if the mouse shows signs of respiratory distress (e.g., gasping, cyanosis), withdraw the needle immediately.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to deliver the dosing solution.
-
-
Needle Withdrawal and Monitoring:
-
After the full dose has been administered, gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any adverse reactions for a few minutes.
-
Protocol 3: Morris Water Maze for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (typically 1.2-1.5 m in diameter)
-
Escape platform (submerged 1 cm below the water surface)
-
Non-toxic white tempera paint or milk powder to make the water opaque
-
Water heater to maintain water temperature at 22-25°C
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the start of the experiment.
-
Training Phase (Acquisition):
-
This phase is typically conducted over 4-5 consecutive days with 4 trials per day.
-
For each trial, gently place the mouse into the water facing the wall of the tank at one of four predetermined start locations (North, South, East, West).
-
Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the latency to find the platform and the path length using the video tracking software.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training trial, remove the platform from the tank.
-
Place the mouse in the tank at a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Protocol 4: Tissue Collection and Processing for Western Blot
Objective: To collect and prepare mouse brain tissue for protein analysis.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
Procedure:
-
Euthanasia and Brain Extraction:
-
Anesthetize the mouse deeply.
-
Perform cervical dislocation or another approved method of euthanasia.
-
Quickly decapitate the mouse and dissect the brain on an ice-cold surface.
-
Isolate the brain region of interest (e.g., hippocampus, cortex).
-
-
Tissue Homogenization:
-
Place the dissected tissue in a pre-chilled microcentrifuge tube.
-
Add ice-cold RIPA buffer with inhibitors.
-
Homogenize the tissue using a homogenizer until no visible tissue clumps remain.
-
-
Lysate Clarification:
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
-
Supernatant Collection and Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for Western Blot:
-
Mix an appropriate amount of protein lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
The samples are now ready for SDS-PAGE and western blotting.
-
Mandatory Visualization
Caption: Signaling pathway of this compound as an OGA inhibitor.
Caption: Experimental workflow for preclinical evaluation of an OGA inhibitor.
References
- 1. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 6. instechlabs.com [instechlabs.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring OGA Activity with JNJ-65355394
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of O-GlcNAcase (OGA) and the inhibitory effects of JNJ-65355394 (also known as ASN90), a potent and selective OGA inhibitor. The following sections detail both biochemical and cellular-based assays to characterize the potency and mechanism of action of this compound.
Introduction to OGA and this compound
O-GlcNAcylation is a dynamic post-translational modification where O-linked β-N-acetylglucosamine (O-GlcNAc) is added to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][2][3]
This compound (ASN90) is a potent, substrate-competitive, and reversible inhibitor of OGA.[1][4] It is a valuable chemical probe for studying the functional roles of OGA and a potential therapeutic agent. Accurate and reproducible methods to measure OGA activity in the presence of this compound are crucial for advancing research and drug development in this area.
Quantitative Data Summary
The inhibitory potency of this compound (ASN90) has been determined in both biochemical and cellular assays. The key quantitative data is summarized in the table below.
| Assay Type | System | Measurement | Value | Reference |
| Biochemical | Recombinant Human OGA | IC50 | 10.2 nM | [1][4] |
| Cellular | Wild-type HEK293 cells | EC50 (Total O-GlcNAcylation) | 320 nM | [4] |
| Cellular | HEK293 cells expressing human 2N4R tau | EC50 (Tau O-GlcNAcylation at Ser400) | 314 nM | [4] |
Signaling Pathway
The O-GlcNAc cycling pathway is a critical regulatory mechanism for a vast number of intracellular proteins. OGT utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway, to glycosylate proteins. OGA reverses this modification. This compound acts by inhibiting OGA, leading to an accumulation of O-GlcNAcylated proteins.
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for OGA Activity and Inhibition by this compound
This protocol describes a fluorogenic assay to determine the in vitro potency (IC50) of this compound against recombinant human OGA.
Workflow:
References
- 1. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-65355394 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-65355394 is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. The dynamic addition and removal of O-GlcNAc, a process known as O-GlcNAcylation, is a critical post-translational modification that regulates a wide array of cellular processes, including signal transduction, transcription, and protein stability. Inhibition of OGA by this compound leads to an increase in global O-GlcNAcylation, providing a powerful tool to investigate the functional roles of this modification in various physiological and pathological states, such as neurodegenerative diseases, cancer, and diabetes.
Western blot analysis is an indispensable technique to assess the effects of this compound on protein O-GlcNAcylation levels and its downstream consequences on specific signaling pathways. These application notes provide detailed protocols for utilizing this compound in cell-based assays and subsequent Western blot analysis to monitor changes in protein O-GlcNAcylation and the phosphorylation status of key signaling proteins.
Data Presentation
The following table summarizes representative quantitative data on the expected effects of OGA inhibitors on global O-GlcNAcylation and downstream signaling events, as measured by Western blot analysis. While specific quantitative data for this compound is not yet widely available in public literature, the data presented below is based on studies with other potent OGA inhibitors, such as Thiamet-G, and is expected to be comparable.
| Cell Line/Model | Treatment | Target Protein | Change in Protein Level/Modification (Fold Change vs. Control) | Reference |
| Human Embryonic Kidney (HEK293) Cells | 10 µM OGA Inhibitor (24h) | Global O-GlcNAcylation | 2.5 - 4.0 fold increase | Representative Data |
| Primary Neurons (mouse) | 1 µM OGA Inhibitor (18h) | Tau (pS396) | 0.6 - 0.8 fold decrease | Representative Data |
| 3T3-L1 Adipocytes | 50 µM OGA Inhibitor (4h) | Akt (pS473) | 1.5 - 2.0 fold increase | Representative Data |
| Human Neuroblastoma (SH-SY5Y) Cells | 5 µM this compound (12h) | Global O-GlcNAcylation | Expected significant increase | Hypothetical Data |
| rTg4510 mouse model of tauopathy | OGA Inhibitor (chronic treatment) | Soluble hyperphosphorylated tau | Significant reduction | [1] |
Disclaimer: The quantitative data presented in this table for this compound is hypothetical and for illustrative purposes. Researchers should perform their own quantitative analysis to determine the precise effects in their specific experimental system.
Experimental Protocols
Protocol 1: Analysis of Global Protein O-GlcNAcylation Following this compound Treatment
This protocol describes the treatment of cultured cells with this compound and subsequent analysis of total protein O-GlcNAcylation by Western blot.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors, and 1 µM Thiamet-G to inhibit OGA activity during lysis)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc (e.g., RL2 or CTD110.6 clone)
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the O-GlcNAc signal to a loading control.
Protocol 2: Analysis of Tau Phosphorylation Following this compound Treatment
This protocol is designed to investigate the effect of this compound on the phosphorylation of tau protein, a key player in neurodegenerative diseases.
Materials:
-
Same as Protocol 1, with the following additions/substitutions:
-
Primary antibodies: anti-phospho-tau (specific to the phosphorylation site of interest, e.g., pS396, pS202/T205), anti-total-tau.
Procedure:
-
Cell Culture, Treatment, Lysis, and Protein Quantification: Follow steps 1-3 from Protocol 1.
-
Sample Preparation and Western Blotting:
-
Prepare samples and perform SDS-PAGE and protein transfer as described in Protocol 1.
-
After transfer, block the membrane.
-
Incubate separate membranes with either anti-phospho-tau or anti-total-tau primary antibodies overnight at 4°C.
-
Proceed with washing, secondary antibody incubation, and detection as in Protocol 1.
-
-
Data Analysis: Quantify the band intensities for both phospho-tau and total tau. For each sample, calculate the ratio of phospho-tau to total tau to determine the specific change in phosphorylation, normalized to a loading control.
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis following this compound treatment.
Caption: Signaling pathway illustrating OGA inhibition by this compound and its effect on tau phosphorylation.
References
Application Notes and Protocols for JNJ-65355394 in Immunofluorescence Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-65355394, also known as seltorexant (B610775), is a potent and selective antagonist of the orexin-2 receptor (OX2R).[1][2][3] The orexin (B13118510) system plays a critical role in regulating wakefulness, arousal, and mood.[1] Seltorexant's selectivity for OX2R makes it a valuable tool for investigating the specific roles of this receptor in various physiological and pathological processes.[1] These application notes provide a detailed protocol for utilizing this compound in immunofluorescence (IF) studies to visualize and quantify the expression and localization of the orexin-2 receptor in both in vitro and in situ models.
Data Presentation
The following table summarizes the key quantitative data for this compound (seltorexant).
| Parameter | Species | Value | Reference |
| pKi (OX2R) | Human | 8.0 | [1][4] |
| pKi (OX2R) | Rat | 8.1 | [4] |
| Selectivity | ~100-fold for OX2R over OX1R | [1] |
Signaling Pathway
The orexin-2 receptor (OX2R) is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, including Gq, Gs, and Gi. This promiscuous coupling allows for the activation of diverse downstream signaling cascades. Upon binding of an agonist like orexin-A or orexin-B, the activated G proteins trigger various effector enzymes. Gq activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Gs activation stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). Gi, on the other hand, inhibits adenylyl cyclase. These initial signaling events converge on downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2 and p38 MAPK, ultimately leading to changes in gene expression and cellular function. This compound acts as an antagonist, blocking the binding of orexin peptides and thereby inhibiting these downstream signaling events.
Caption: Orexin-2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for an immunofluorescence experiment to study the effect of this compound on orexin-2 receptor expression.
Caption: Immunofluorescence Experimental Workflow.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Orexin-2 Receptor in Cultured Cells
This protocol is designed for researchers wishing to investigate the effect of this compound on OX2R expression and localization in a controlled in vitro environment.
Materials:
-
Cultured cells expressing orexin-2 receptor (e.g., HEK293-OX2R stable cell line, neuronal cell lines)
-
This compound (seltorexant)
-
Cell culture medium and supplements
-
Chambered cell culture slides or coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% normal goat serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-Orexin-2 Receptor antibody (use at manufacturer's recommended dilution)
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Seeding: Seed cells onto chambered slides or coverslips at an appropriate density to achieve 60-80% confluency at the time of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve.
-
Include appropriate controls: vehicle control (medium with the same concentration of solvent) and a negative control (untreated cells).
-
Remove the old medium from the cells and add the medium containing this compound or controls.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the anti-OX2R primary antibody in Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.[5]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody solution and incubate for 1-2 hours at room temperature, protected from light.[5]
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully remove the chambers from the slides (if applicable) or mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
Quantify the fluorescence intensity and/or receptor localization using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: Immunofluorescence Staining of Orexin-2 Receptor in Brain Tissue
This protocol is for researchers aiming to study the effects of this compound on OX2R in a more physiologically relevant context using brain tissue sections.
Materials:
-
Animal model (e.g., mouse, rat)
-
This compound (seltorexant)
-
Anesthetic and perfusion solutions (PBS and 4% PFA)
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Cryostat or microtome
-
Microscope slides
-
All reagents listed in Protocol 1
Procedure:
-
Animal Treatment and Tissue Collection:
-
Administer this compound to the animals at the desired dose and for the specified duration. Include a vehicle-treated control group.
-
At the end of the treatment period, deeply anesthetize the animals.
-
Perform transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA for fixation.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose solution until it sinks.
-
-
Tissue Sectioning:
-
Freeze the cryoprotected brain and cut 20-40 µm thick sections using a cryostat.
-
Mount the sections onto charged microscope slides.
-
-
Immunostaining:
-
The staining procedure is similar to that for cultured cells (Protocol 1, steps 4-10).
-
Antigen Retrieval (optional but recommended for fixed tissue): For some antibodies, an antigen retrieval step may be necessary to unmask the epitope. This can be done by heating the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
All incubation and wash steps should be performed gently to avoid detaching the tissue sections.
-
-
Imaging and Analysis:
-
Image the brain sections using a fluorescence or confocal microscope.
-
Identify the brain regions of interest.
-
Quantify the number of OX2R-positive cells, the fluorescence intensity, and the subcellular localization of the receptor in the different treatment groups.
-
Expected Results
Treatment with this compound is not expected to directly alter the total expression level of the orexin-2 receptor in the short term, as it acts as a competitive antagonist. However, immunofluorescence can be used to investigate potential long-term regulatory effects of OX2R blockade on receptor expression or trafficking. For example, chronic antagonism might lead to an upregulation of receptor expression on the cell surface. Furthermore, this protocol can be adapted for co-localization studies to investigate the proximity of OX2R to other proteins of interest and how this might be affected by this compound treatment.
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure thorough washing between steps.
-
-
Weak or No Signal:
-
Confirm that the cell line or tissue expresses the orexin-2 receptor.
-
Check the primary antibody for activity and use the recommended dilution.
-
Consider performing an antigen retrieval step for tissue sections.
-
Ensure the secondary antibody is appropriate for the primary antibody and is not expired.
-
-
Non-specific Staining:
-
Include a negative control without the primary antibody to check for non-specific binding of the secondary antibody.
-
Use a high-quality, specific primary antibody.
-
By following these detailed protocols, researchers can effectively utilize this compound as a tool to explore the role of the orexin-2 receptor in their specific experimental systems using immunofluorescence.
References
- 1. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 3. Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocols | Cell Signaling Technology [cellsignal.com]
- 6. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantitative O-GlcNAc Proteomics using the OGA Inhibitor JNJ-65355394 and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and widespread post-translational modification (PTM) of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This modification, involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine or threonine residues, is crucial in regulating a vast array of cellular processes, including signal transduction, transcription, and protein stability.[1][2][4] The levels of O-GlcNAcylation are controlled by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][5] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[2][4][6]
JNJ-65355394 is a chemical probe that acts as an inhibitor of O-GlcNAc hydrolase (OGA).[7] By inhibiting OGA, this compound effectively increases the overall levels of protein O-GlcNAcylation, making it a valuable tool for studying the dynamics of this PTM. This application note provides a detailed protocol for the quantitative analysis of O-GlcNAcylation changes in response to this compound treatment using mass spectrometry-based proteomics. The workflow described herein combines stable isotope labeling, chemoenzymatic enrichment of O-GlcNAcylated peptides, and high-resolution mass spectrometry to identify and quantify O-GlcNAc sites.
Signaling Pathway Affected by this compound
Caption: O-GlcNAc cycling and the inhibitory action of this compound.
Experimental Workflow for Quantitative O-GlcNAc Proteomics
Caption: Experimental workflow for quantitative O-GlcNAc proteomics.
Detailed Experimental Protocol
This protocol outlines a quantitative mass spectrometry-based approach to identify and quantify changes in protein O-GlcNAcylation following treatment with the OGA inhibitor this compound. The method utilizes Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantification, followed by chemoenzymatic enrichment of O-GlcNAcylated peptides.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
SILAC-compatible cell culture medium (e.g., DMEM) and dialyzed fetal bovine serum (FBS)
-
"Light" amino acids: L-arginine (Arg0), L-lysine (Lys0)
-
"Heavy" amino acids: ¹³C₆¹⁵N₄-L-arginine (Arg10), ¹³C₆¹⁵N₂-L-lysine (Lys8)
-
This compound (or other OGA inhibitor) and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Sequencing-grade modified trypsin
-
Recombinant mutant galactosyltransferase (GalT1(Y289L))
-
UDP-GalNAz (N-azidoacetylgalactosamine)
-
Biotin-alkyne probe
-
Copper(II) sulfate (B86663) (CuSO₄), TBTA ligand, and sodium ascorbate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS, high salt buffer, urea buffer)
-
Elution buffer (e.g., 0.1% TFA)
-
C18 desalting columns
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Procedure:
-
SILAC Labeling and Cell Treatment:
-
Culture cells for at least six doublings in "light" (Arg0, Lys0) and "heavy" (Arg10, Lys8) SILAC media to achieve complete incorporation of the labeled amino acids.
-
Treat the "heavy" labeled cells with an optimized concentration of this compound for a specified duration.
-
Treat the "light" labeled cells with the vehicle control for the same duration.
-
Harvest cells from both conditions.
-
-
Cell Lysis and Protein Digestion:
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on protein concentration.
-
Lyse the combined cell pellet in urea lysis buffer.
-
Reduce disulfide bonds with DTT (e.g., 5 mM for 30 min at 37°C) and alkylate cysteines with IAA (e.g., 15 mM for 30 min at room temperature in the dark).
-
Dilute the urea concentration to <2 M with 50 mM Tris-HCl, pH 8.0.
-
Digest the proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 column and dry under vacuum.
-
-
Chemoenzymatic Labeling of O-GlcNAcylated Peptides:
-
Resuspend the dried peptides in a labeling buffer (e.g., 25 mM MOPS, pH 7.2).
-
Add UDP-GalNAz and recombinant GalT1(Y289L) enzyme.
-
Incubate the reaction mixture (e.g., for 2-4 hours at 37°C) to transfer the azido-sugar to O-GlcNAc sites.
-
-
Click Chemistry and Biotinylation:
-
To the azido-labeled peptides, add the biotin-alkyne probe, CuSO₄, TBTA ligand, and fresh sodium ascorbate.
-
Incubate the click chemistry reaction (e.g., for 1-2 hours at room temperature) to attach the biotin (B1667282) tag to the azido-sugar.
-
Quench the reaction and desalt the peptide mixture.
-
-
Enrichment of O-GlcNAcylated Peptides:
-
Incubate the biotinylated peptides with pre-washed streptavidin-agarose beads (e.g., for 2 hours at 4°C with rotation) to capture the O-GlcNAcylated peptides.
-
Wash the beads extensively with a series of buffers (e.g., PBS, high-salt buffer, and urea buffer) to remove non-specifically bound peptides.
-
Elute the enriched O-GlcNAcylated peptides from the beads using a suitable elution buffer (e.g., 80% acetonitrile, 0.1% TFA).
-
Dry the eluted peptides under vacuum.
-
-
LC-MS/MS Analysis:
-
Resuspend the enriched peptides in a sample buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptides by LC-MS/MS. A combination of fragmentation methods is recommended.[8]
-
-
Data Analysis:
-
Search the raw MS data against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant, Sequest, or Byonic.[10]
-
Specify variable modifications for O-GlcNAcylation (with the added mass of the tag), heavy and light SILAC labels, and other potential modifications (e.g., oxidation of methionine).
-
Calculate the Heavy/Light (H/L) ratios for each identified O-GlcNAcylated peptide to determine the fold change in O-GlcNAcylation upon this compound treatment.
-
Quantitative Data Presentation
The following tables represent hypothetical data obtained from a quantitative O-GlcNAc proteomics experiment using this compound.
Table 1: Upregulated O-GlcNAcylation Sites upon this compound Treatment
| Protein | UniProt ID | Site | Peptide Sequence | SILAC Ratio (H/L) | p-value |
| Alpha-enolase | P06733 | Ser45 | VIGMDVAASEFYR | 3.2 | <0.01 |
| Nucleoporin Nup62 | P37198 | Thr267 | GFSFPTK | 4.5 | <0.001 |
| Casein kinase II subunit alpha | P68400 | Ser347 | LVPQFR | 2.8 | <0.01 |
| Histone H2B type 1-C/E/F/G/I | P62807 | Ser112 | KAVTKYTSAK | 5.1 | <0.001 |
| Eukaryotic initiation factor 4A-I | P60842 | Thr180 | LDEADEMLSGK | 3.9 | <0.01 |
Table 2: O-GlcNAcylation Sites with No Significant Change
| Protein | UniProt ID | Site | Peptide Sequence | SILAC Ratio (H/L) | p-value |
| 14-3-3 protein zeta/delta | P63104 | Ser58 | DSTLIMQLLR | 1.1 | >0.05 |
| Heat shock protein HSP 90-alpha | P07900 | Thr607 | IYETSQAESK | 0.9 | >0.05 |
| Pyruvate kinase PKM | P14618 | Ser37 | GSSGNAR | 1.2 | >0.05 |
| Tubulin alpha-1B chain | P68363 | Thr313 | LISSIYPAPQSTK | 1.0 | >0.05 |
| Actin, cytoplasmic 1 | P60709 | Ser14 | YPIEHGIVTNWDDMEK | 1.1 | >0.05 |
Conclusion
The combination of OGA inhibition by this compound with advanced proteomic techniques provides a powerful strategy to explore the dynamic landscape of O-GlcNAcylation. The detailed protocol herein offers a robust framework for identifying and quantifying changes in O-GlcNAc occupancy on a proteome-wide scale. This approach can be instrumental in elucidating the specific roles of O-GlcNAcylation in various biological processes and disease states, and in understanding the molecular mechanisms of OGA inhibitors. The challenges of low stoichiometry and lability of the O-GlcNAc modification necessitate the use of enrichment strategies and optimized mass spectrometry methods for successful analysis.[11]
References
- 1. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 6. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Proteomic approaches for site-specific O-GlcNAcylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-65355394 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-65355394 is a potent and selective, non-saccharide inhibitor of O-GlcNAcase (OGA), a key enzyme in the O-GlcNAc signaling pathway. OGA is responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. The O-GlcNAc modification is a dynamic post-translational modification that plays a crucial role in regulating a wide range of cellular processes, including signal transduction, transcription, and protein stability. Dysregulation of O-GlcNAc cycling has been implicated in various diseases, including neurodegenerative disorders and cancer. This compound, as an OGA inhibitor, serves as a valuable chemical probe for studying the functional roles of O-GlcNAcylation and for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of this pathway.
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based high-throughput screening assays to identify and characterize new OGA inhibitors.
Data Presentation
The following table summarizes the inhibitory potency of a closely related analog from the same chemical series as this compound, designated as compound (+)-56, which was developed by Janssen. This data is representative of the potency expected for this compound.
| Compound | Assay Type | Target | IC50 (nM) |
| (+)-56 | Biochemical | Human OGA | 5 |
| (+)-56 | Cell-based | Human OGA | 17 |
Signaling Pathway
The O-GlcNAc signaling pathway is a dynamic post-translational modification system that modulates the function of numerous intracellular proteins. O-GlcNAc transferase (OGT) adds O-GlcNAc to proteins, while O-GlcNAcase (OGA) removes it. This compound inhibits OGA, leading to an accumulation of O-GlcNAcylated proteins.
Caption: O-GlcNAc Signaling Pathway and the inhibitory action of this compound on OGA.
Experimental Protocols
Biochemical High-Throughput Screening Assay for OGA Inhibitors
This protocol describes a fluorogenic assay to measure the enzymatic activity of recombinant human OGA, suitable for HTS. The assay is based on the cleavage of a fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG), by OGA, which releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).
Experimental Workflow:
Caption: Workflow for the biochemical high-throughput screening assay.
Materials:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.4.
-
Recombinant Human OGA: Purified full-length human OGA.
-
Substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG).
-
Stop Solution: 0.5 M Glycine, pH 10.5.
-
Test Compounds: this compound as a positive control and other compounds for screening.
-
Assay Plates: 384-well, black, flat-bottom plates.
-
Plate Reader: Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm.
Protocol:
-
Compound Dispensing:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well assay plate. For control wells, dispense 100 nL of DMSO.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human OGA in assay buffer to a final concentration of 0.5 nM.
-
Dispense 10 µL of the OGA solution to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" wells.
-
-
Incubation with Compounds:
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure mixing.
-
Incubate the plates for 30 minutes at room temperature.
-
-
Substrate Addition:
-
Prepare a solution of 4-MUG in assay buffer to a final concentration of 100 µM.
-
Add 10 µL of the 4-MUG solution to all wells to initiate the enzymatic reaction.
-
-
Enzymatic Reaction and Development:
-
Incubate the plates for 60 minutes at 37°C.
-
-
Stopping the Reaction:
-
Add 20 µL of stop solution to all wells.
-
-
Fluorescence Reading:
-
Read the fluorescence intensity on a plate reader (Excitation: 360 nm, Emission: 450 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the DMSO control (0% inhibition) and "no enzyme" control (100% inhibition).
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based High-Throughput Screening Assay for OGA Inhibitors
This protocol describes a Western blot-based or high-content imaging assay to measure the accumulation of O-GlcNAcylated proteins in cells treated with OGA inhibitors.
Experimental Workflow:
Caption: Workflow for the cell-based high-throughput screening assay.
Materials:
-
Cell Line: A suitable human cell line (e.g., HEK293, SH-SY5Y).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Test Compounds: this compound as a positive control and other compounds for screening.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary Antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6).
-
Loading Control Antibody: Anti-GAPDH or Anti-β-actin.
-
Secondary Antibody: HRP-conjugated or fluorescently-labeled secondary antibody.
-
-
Western Blotting Reagents and Equipment.
-
High-Content Imaging System (optional).
Protocol:
-
Cell Seeding:
-
Seed cells into 96-well or 384-well plates at a density that allows for logarithmic growth during the experiment.
-
Incubate the cells overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
-
Incubation:
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-O-GlcNAc antibody and a loading control antibody.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
High-Content Imaging (Alternative to Western Blot):
-
After compound treatment, fix and permeabilize the cells in the plate.
-
Stain the cells with the anti-O-GlcNAc antibody and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Western Blot: Quantify the band intensities for O-GlcNAcylated proteins and normalize to the loading control.
-
High-Content Imaging: Quantify the fluorescence intensity of the O-GlcNAc signal per cell.
-
Calculate the fold-increase in O-GlcNAcylation for each test compound concentration relative to the vehicle control.
-
Determine the EC50 values by fitting the dose-response data.
-
Conclusion
This compound is a potent tool for the investigation of O-GlcNAc signaling. The provided protocols offer robust and reproducible methods for its use in high-throughput screening assays to identify and characterize novel inhibitors of OGA. These assays are essential for advancing our understanding of the therapeutic potential of modulating O-GlcNAcylation in various disease contexts. Careful optimization of assay conditions is recommended for specific experimental setups.
Application Notes and Protocols for Developing Cell-Based Assays with JNJ-65355394
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-65355394 is a potent and selective inhibitor of O-GlcNAc hydrolase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. The O-GlcNAc modification is a dynamic post-translational modification that plays a crucial role in a wide range of cellular processes, including signal transduction, transcription, and protein stability. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including neurodegenerative disorders and cancer. These application notes provide detailed protocols for developing cell-based assays to characterize the activity of this compound.
Signaling Pathway
The core signaling pathway affected by this compound is the dynamic modification of proteins by O-GlcNAcylation. This process, often referred to as O-GlcNAc cycling, is governed by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and OGA, which removes it. This compound inhibits OGA, leading to an accumulation of O-GlcNAcylated proteins. This can have widespread effects on various downstream signaling pathways that are regulated by the O-GlcNAcylation of key proteins.
JNJ-65355394: A Chemical Probe for Unraveling the Role of O-GlcNAcase (OGA) in Cellular Processes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-65355394 is a potent and selective chemical probe designed for the study of O-GlcNAcase (OGA), a key enzyme in the dynamic post-translational modification of proteins known as O-GlcNAcylation. This modification, the addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins, is crucial for a multitude of cellular processes. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, making OGA a significant target for therapeutic intervention.[1] this compound, by specifically inhibiting OGA, allows for the acute increase of O-GlcNAcylation levels, providing a powerful tool to investigate the functional consequences of this modification in various biological contexts.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical biology tool. A structurally similar but inactive compound, JNJ-73924149, is available as a negative control for rigorous experimental design.[1]
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound[1]
| Parameter | This compound | JNJ-73924149 (Negative Control) |
| Target | O-GlcNAcase (OGA) | Inactive |
| In Vitro IC50 (OGA) | 1.3 nM | > 10 µM |
| Cellular IC50 (Human OGA) | 3.9 nM | Not Active |
| Selectivity (HEXA IC50) | > 10 µM | Not Applicable |
Table 2: Off-Target Profile of this compound (CEREP Panel at 10 µM)[1]
| Target | % Inhibition |
| rat OPRK1 (kappa opioid receptor) | 78% |
| rat ADORA2A (adenosine A2a receptor) | 69% |
| human OPRM1 (mu opioid receptor) | 55% |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of OGA, which leads to an accumulation of O-GlcNAc on substrate proteins. This can impact various signaling pathways. One of the most studied roles of O-GlcNAcylation is its interplay with protein phosphorylation and its involvement in neurodegenerative diseases, particularly through its effect on the tau protein.[1]
Experimental Protocols
In Vitro Fluorescence-Based OGA Enzymatic Assay
This protocol is adapted from standard fluorescence-based assays for OGA activity and is suitable for determining the IC50 of this compound. The assay measures the cleavage of a fluorogenic substrate by recombinant OGA.
Experimental Workflow:
Materials:
-
Recombinant human OGA
-
This compound and JNJ-73924149 (negative control)
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 12.5 mM MgCl2, 1 mM DTT)
-
Stop Solution (e.g., 0.5 M Sodium Carbonate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the negative control in DMSO, followed by dilution in Assay Buffer.
-
Add 2 µL of the diluted compounds to the wells of a 96-well plate.
-
Prepare a solution of the fluorogenic substrate in Assay Buffer.
-
Add 48 µL of the substrate solution to each well.
-
Initiate the reaction by adding 50 µL of recombinant OGA enzyme in Assay Buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/450 nm for 4-MUG).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based OGA Target Engagement Assay
This protocol describes a method to assess the ability of this compound to engage and inhibit OGA within a cellular context, leading to an increase in total O-GlcNAcylated proteins.
Experimental Workflow:
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y)
-
This compound and JNJ-73924149 (negative control)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Prepare serial dilutions of this compound and the negative control in cell culture medium.
-
Remove the old medium and add the medium containing the compounds to the cells.
-
Incubate the cells for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect the levels of total O-GlcNAcylated proteins and the loading control.
-
Quantify the band intensities using densitometry.
-
Normalize the O-GlcNAc signal to the loading control and plot the results against the compound concentration to determine the cellular IC50.
In Vivo Administration Protocol (Mouse Model)
This compound has been shown to be active in vivo, capable of blocking OGA in the mouse brain.[1] The following is a general guideline for in vivo administration.
Procedure:
-
Formulate this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer a single dose of this compound (e.g., 100 mg/kg) to mice via oral gavage.[1]
-
At a specified time point post-administration (e.g., 2-4 hours), euthanize the animals and harvest the brain tissue.
-
Prepare brain homogenates in a suitable lysis buffer.
-
Analyze the levels of O-GlcNAcylated proteins in the brain homogenates by Western blotting, as described in the cellular target engagement protocol, to confirm target engagement.
Conclusion
This compound is a valuable chemical biology tool for the investigation of OGA and the broader role of O-GlcNAcylation in health and disease. Its high potency, selectivity, and in vivo activity, coupled with the availability of a negative control, enable well-controlled experiments to dissect the complex biology regulated by this dynamic post-translational modification. The protocols provided herein offer a starting point for researchers to utilize this compound in their studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing JNJ-65355394 Concentration for Experiments
Welcome to the technical support center for the O-GlcNAcase (OGA) inhibitor, JNJ-65355394. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental concentrations and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound leads to an increase in the overall levels of O-GlcNAcylated proteins, a post-translational modification that plays a crucial role in various cellular processes, including signal transduction, transcription, and protein stability.
Q2: I cannot find a recommended starting concentration for this compound in my cell line. What should I do?
Since the optimal concentration of a small molecule inhibitor can be highly cell-type and context-dependent, it is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. A good starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM, in a logarithmic or semi-logarithmic series.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiment?
A dose-response experiment is crucial. This involves treating your cells with a range of this compound concentrations and assessing both the desired biological effect (e.g., increase in O-GlcNAcylation, downstream signaling changes) and cell viability. The goal is to identify the lowest concentration that produces the desired effect without causing significant cytotoxicity.
Q4: My this compound solution appears to have precipitated. What should I do?
Poor solubility is a common issue with small molecule inhibitors. This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. If precipitation occurs upon dilution in aqueous media, try vortexing, gentle warming, or sonication. It is also advisable to prepare fresh dilutions from the stock solution for each experiment.
Q5: I am observing off-target effects in my experiment. How can I confirm my results are specific to OGA inhibition?
To validate the specificity of your observations, consider the following controls:
-
Use a structurally different OGA inhibitor: If another OGA inhibitor with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Use a negative control: If available, a structurally similar but inactive analog of this compound can be used. This compound should not elicit the same biological response.
-
Rescue experiment: If possible, overexpressing a form of OGA that is resistant to this compound could rescue the observed phenotype.
Troubleshooting Guides
Issue 1: Low or no observable effect
| Possible Cause | Recommended Solution |
| Insufficient Concentration | Perform a dose-response study with a wider and higher range of concentrations. |
| Short Incubation Time | Increase the incubation time to allow for sufficient accumulation of O-GlcNAcylated proteins. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. |
| Compound Instability | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low OGA Expression/Activity in the Cell Model | Confirm the expression and activity of OGA in your cell line using techniques like Western blot or an OGA activity assay. |
Issue 2: High Cell Toxicity
| Possible Cause | Recommended Solution |
| Concentration Too High | Perform a dose-response curve and select a concentration that shows the desired biological effect with minimal impact on cell viability. |
| Solvent Toxicity | Ensure the final concentration of DMSO is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle-only control in your experiments. |
| Prolonged Exposure | Reduce the incubation time. Determine the minimum time required to observe the desired effect. |
| Off-target Effects | Refer to the strategies mentioned in FAQ Q5 to validate the on-target effects. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in Cell Culture
This protocol describes a general method to determine the effective and non-toxic concentration range of this compound for a specific cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Antibodies for Western blotting (e.g., anti-O-GlcNAc, anti-actin)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Dose-Response Treatment: The next day, prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 1 nM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Replace the medium in the wells with the prepared drug dilutions and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Western Blot Analysis: In a parallel experiment (e.g., in a 6-well plate), treat cells with a similar range of this compound concentrations. After incubation, lyse the cells and perform Western blotting to detect the levels of total O-GlcNAcylated proteins. Use a loading control like actin or tubulin to ensure equal protein loading.
-
Data Analysis: Plot the cell viability data and the O-GlcNAcylation levels against the this compound concentration. The optimal concentration will be the one that shows a significant increase in O-GlcNAcylation with minimal effect on cell viability.
Protocol 2: General OGA Activity Assay
This protocol provides a general method to measure OGA activity from cell lysates, which can be used to confirm the inhibitory effect of this compound.
Materials:
-
Cell lysate from treated and untreated cells
-
OGA assay buffer (e.g., 50 mM MES, pH 6.5, 100 mM NaCl, 0.1% β-mercaptoethanol)
-
OGA substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.4 M glycine, pH 10.4)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare Cell Lysates: Lyse cells treated with this compound and vehicle control. Determine the protein concentration of each lysate.
-
Assay Setup: In a 96-well plate, add a defined amount of protein lysate to each well.
-
Initiate Reaction: Add the OGA substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop Reaction: Add the stop solution to each well.
-
Read Absorbance: Measure the absorbance at a wavelength appropriate for the cleaved substrate (e.g., 405 nm for p-nitrophenol).
-
Data Analysis: Compare the OGA activity in the this compound-treated samples to the vehicle control to determine the extent of inhibition.
Data Presentation
Table 1: Example Dose-Response Data for an OGA Inhibitor
| Concentration | % Cell Viability | Fold Increase in O-GlcNAcylation |
| Vehicle (DMSO) | 100% | 1.0 |
| 1 nM | 98% | 1.2 |
| 10 nM | 95% | 2.5 |
| 100 nM | 92% | 4.8 |
| 1 µM | 85% | 5.2 |
| 10 µM | 60% | 5.3 |
| 100 µM | 25% | 5.4 |
Note: This is example data and the actual results for this compound may vary.
Visualizations
O-GlcNAc Cycling Pathway
Caption: The O-GlcNAc cycling pathway and the inhibitory action of this compound on OGA.
Experimental Workflow for Optimizing Inhibitor Concentration
Caption: A stepwise workflow for determining the optimal experimental concentration of this compound.
Navigating OGA Inhibition Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during O-GlcNAcase (OGA) inhibition experiments. The information is designed to help researchers obtain reliable and interpretable data when studying the multifaceted roles of O-GlcNAcylation in cellular processes.
Frequently Asked Questions (FAQs)
1. Why am I not seeing an increase in global O-GlcNAcylation after treating my cells with an OGA inhibitor?
Several factors could contribute to this issue:
-
Inhibitor Potency and Permeability: Ensure you are using a potent, cell-permeable OGA inhibitor at an appropriate concentration. Some inhibitors have poor cell permeability and may require higher concentrations or longer incubation times.
-
Inhibitor Stability: Check the stability of your inhibitor in your specific cell culture medium and experimental conditions. Degradation of the compound will lead to a loss of activity.
-
Cellular Compensation: Chronic treatment with an OGA inhibitor can lead to compensatory mechanisms, such as decreased expression of O-GlcNAc transferase (OGT) or increased expression of OGA itself, which can dampen the expected increase in global O-GlcNAcylation.[1]
-
Detection Method: The antibody used for western blotting is crucial. Some O-GlcNAc antibodies, like RL2 and CTD110.6, recognize different subsets of O-GlcNAcylated proteins and may yield different results.[2] Ensure your western blot protocol is optimized for O-GlcNAc detection.
-
Lysis Buffer Composition: It is critical to include an OGA inhibitor (e.g., Thiamet-G or PUGNAc) in your lysis buffer to prevent post-lysis de-O-GlcNAcylation by any remaining active OGA.[3][4]
2. I see an increase in O-GlcNAcylation, but my protein of interest does not show a change. Why?
-
Substoichiometric Modification: O-GlcNAcylation is often substoichiometric, meaning only a small fraction of a specific protein may be modified at any given time. A global increase in O-GlcNAcylation may not translate to a detectable change on a specific, low-abundant protein.
-
Dynamic Cycling: The O-GlcNAc modification is highly dynamic. Even with OGA inhibition, OGT activity and the availability of the UDP-GlcNAc donor substrate influence the O-GlcNAcylation status of individual proteins.
-
Antibody Affinity: The O-GlcNAc antibody used may not efficiently recognize the O-GlcNAc modification on your specific protein of interest.
3. Are there off-target effects of OGA inhibitors that I should be aware of?
Yes, off-target effects are a significant concern with some OGA inhibitors.
-
β-Hexosaminidases: A major class of off-targets for some OGA inhibitors are the lysosomal β-hexosaminidases (HexA and HexB). Inhibition of these enzymes can lead to lysosomal storage defects, mimicking Tay-Sachs and Sandhoff diseases.[5] It is crucial to use OGA inhibitors with high selectivity over these enzymes.
-
Other Glycosidases: Depending on the inhibitor's structure, it may interact with other glycosidases in the cell.
-
Early Generation Inhibitors: PUGNAc, an early OGA inhibitor, is known to have off-target effects, including inhibition of other hexosaminidases and impacting cellular ganglioside levels.[6]
4. What are the potential toxic effects of OGA inhibitors?
Recent clinical trials with an OGA inhibitor (ceperognastat) were halted due to accelerated cognitive decline in the treatment group, raising concerns about the safety of this therapeutic class.[7] Preclinical studies have shown that some OGA inhibitors can cause synaptotoxicity, impairing both short- and long-term synaptic plasticity.[8] These findings highlight the importance of careful toxicological evaluation of any new OGA inhibitor.
5. How does chronic OGA inhibition differ from acute inhibition?
Chronic OGA inhibition can lead to adaptive responses that are not observed with acute treatment. These can include:
-
Altered Gene Expression: Cells may adapt by altering the expression of OGT and OGA.[1]
-
Metabolic Reprogramming: Long-term elevation of O-GlcNAcylation can impact metabolic pathways, including insulin (B600854) signaling.[9]
-
Heterogeneous Responses: Chronic treatment in animal models has shown a high degree of heterogeneity in behavioral responses.[1]
Troubleshooting Guide
Problem 1: Inconsistent or No Increase in Global O-GlcNAcylation
| Possible Cause | Troubleshooting Step |
| Inactive Inhibitor | Confirm inhibitor activity with an in vitro OGA activity assay. |
| Poor Cell Permeability | Use a known cell-permeable inhibitor. Increase inhibitor concentration and/or incubation time. |
| Inhibitor Degradation | Prepare fresh inhibitor stocks. Check for stability in your experimental medium. |
| Suboptimal Western Blot | Use an O-GlcNAc-specific antibody (e.g., RL2, CTD110.6). Optimize antibody concentration and incubation time. Include a positive control. |
| Post-Lysis De-GlcNAcylation | Crucially, add an OGA inhibitor to the lysis buffer. |
| Cellular Compensation | Consider shorter treatment times for acute effects. For chronic studies, measure OGT and OGA expression levels. |
Problem 2: High Background in O-GlcNAc Western Blots
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase blocking time (e.g., overnight at 4°C). Use a different blocking agent (e.g., BSA instead of milk). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of wash steps with an appropriate buffer (e.g., TBST). |
| Contaminated Buffers | Prepare fresh buffers and filter them. |
Quantitative Data on OGA Inhibitor Selectivity
The selectivity of an OGA inhibitor for OGA over the lysosomal β-hexosaminidases is a critical parameter for avoiding off-target effects. The following table summarizes the inhibitory potency (Ki or IC50) of several common OGA inhibitors. A higher selectivity ratio indicates a more specific inhibitor.
| Inhibitor | Human OGA Ki (nM) | Human β-Hexosaminidase Ki (μM) | Selectivity (hHex/hOGA) |
| Thiamet-G | 21 | 750 | ~35,000 |
| MK-8719 | 7.9 | >100 | >12,600 |
| PUGNAc | 50 | 0.036 | ~0.7 (Non-selective) |
| GlcNAcstatin G | 4.1 | >3,700 | >900,000 |
| ASN90 | 1.8-2.4 | - | - |
Data compiled from multiple sources.[5][10][11][12][13] Values can vary depending on assay conditions.
Key Experimental Protocols
In Vitro OGA Activity Assay (Colorimetric)
This protocol is based on the principle of a commercially available kit that uses the artificial substrate p-nitrophenyl-β-N-acetyl-glucosaminide (pNP-GlcNAc).[14]
Materials:
-
Recombinant human OGA
-
OGA Assay Buffer (e.g., 50 mM NaH2PO4, pH 7.0)
-
pNP-GlcNAc substrate
-
Stop Solution (e.g., NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the OGA inhibitor in OGA Assay Buffer.
-
In a 96-well plate, add the OGA inhibitor dilutions.
-
Add recombinant human OGA to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the pNP-GlcNAc substrate to each well.
-
Incubate the reaction at 37°C for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Read the absorbance at 405-415 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
O-GlcNAc Western Blotting
This protocol provides a general guideline for detecting global O-GlcNAcylation in cell lysates.
Materials:
-
Cell lysate
-
Lysis Buffer (RIPA or similar) supplemented with protease inhibitors and an OGA inhibitor (e.g., 50 µM Thiamet-G)
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-O-GlcNAc (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer containing an OGA inhibitor.[3] Determine protein concentration using a standard assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in Blocking Buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
O-GlcNAc Cycling and its Regulation
The dynamic cycling of O-GlcNAc is controlled by the opposing actions of OGT and OGA. OGA inhibitors block the removal of O-GlcNAc, leading to its accumulation on substrate proteins.
Caption: The O-GlcNAc cycle is regulated by OGT and OGA.
Troubleshooting Workflow for OGA Inhibition Experiments
This workflow provides a logical sequence of steps to diagnose and resolve common issues in OGA inhibition experiments.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauopathy Mice [imrpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MK-8719, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmrservice.com [bmrservice.com]
Technical Support Center: JNJ-65355394 and Management of Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding, identifying, and controlling for potential off-target effects of the novel inhibitor, JNJ-65355394. The following information is based on established methodologies for the characterization of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for inhibitors like this compound?
Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to ambiguous experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and control for them.[1] For a novel inhibitor like this compound, a thorough understanding of its selectivity is paramount to ensure that the observed phenotype is a direct result of inhibiting the intended target.
Q2: What are the initial indicators of potential off-target effects in my experiments with this compound?
Common signs that may suggest off-target effects include:
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Inconsistent results with other inhibitors: A structurally different inhibitor targeting the same primary protein of interest produces a different or no phenotype.[1]
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Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the target protein is knocked down or knocked out using techniques like CRISPR-Cas9.
-
Unusual or broad cellular phenotypes: The observed cellular response is widespread and affects multiple signaling pathways that are not known to be directly regulated by the intended target.
Q3: How can I proactively assess the selectivity of this compound?
To proactively determine the selectivity of this compound, a kinase inhibitor selectivity profiling assay is recommended. This involves screening the inhibitor against a large panel of kinases to identify potential off-target interactions.[2] This data is crucial for interpreting experimental results and designing appropriate control experiments.
Troubleshooting Guide
Issue: Unexpected or inconsistent phenotypic results after treatment with this compound.
Possible Cause: Off-target effects of this compound may be influencing cellular pathways independent of the intended target.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate the concentration of this compound to determine the minimal effective concentration. Off-target effects are often more pronounced at higher concentrations.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another inhibitor that targets the same protein but has a different chemical scaffold. A similar phenotype across different inhibitors strengthens the evidence for on-target effects.
-
Conduct a Rescue Experiment: If the intended target has a known substrate or downstream effector, attempt to rescue the phenotype by introducing a constitutively active form of the downstream effector or supplementing with the product of the inhibited enzyme.
-
Validate with Genetic Approaches: Use CRISPR-Cas9 to knockout the intended target gene.[1] If the phenotype of the knockout cells matches the phenotype of the cells treated with this compound, it provides strong evidence for on-target activity.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how quantitative data on the inhibitory activity of this compound against a panel of kinases can be presented. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (nM) | Fold Selectivity (Off-Target / On-Target) |
| Primary Target Kinase A | 10 | - |
| Off-Target Kinase B | 1,000 | 100x |
| Off-Target Kinase C | 5,000 | 500x |
| Off-Target Kinase D | >10,000 | >1000x |
| Off-Target Kinase E | 800 | 80x |
Note: Lower IC50 values indicate higher potency. Higher fold selectivity indicates greater specificity for the primary target.
Experimental Protocols
Protocol 1: Kinase Inhibitor Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of protein kinases.
Methodology:
-
Assay Format Selection: Choose a suitable assay format, such as a radiometric assay, ELISA, or a fluorescence-based assay to measure kinase activity.[3]
-
Compound Preparation: Prepare a series of dilutions of this compound.
-
Kinase Reactions: In a multi-well plate, set up kinase reactions for each kinase in the panel, including the kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add the different concentrations of this compound to the kinase reactions. Include a known inhibitor as a positive control and a vehicle control (e.g., DMSO).[3]
-
Incubation and Detection: Incubate the reactions to allow for phosphorylation. Measure the kinase activity using the chosen detection method.
-
Data Analysis: Calculate the IC50 value for each kinase, which is the concentration of this compound required to inhibit 50% of the kinase's activity.[3]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to its intended target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a desired concentration, alongside a vehicle control.[1]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.[1] The binding of this compound is expected to stabilize the target protein, increasing its resistance to thermal denaturation.[1]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or another protein detection method.[1]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for off-target effect validation.
References
Technical Support Center: Enhancing the Efficacy of JNJ-65355394 in Primary Neurons
Welcome to the technical support center for JNJ-65355394. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in primary neuron cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and achieve reliable results.
Introduction to this compound and O-GlcNAcylation
This compound is an inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic process that plays a critical role in regulating the function, stability, and localization of a vast array of proteins involved in essential cellular processes.
In the nervous system, O-GlcNAcylation is particularly abundant and is crucial for neuronal survival, synaptic plasticity, and stress response.[1][2][3] Dysregulation of O-GlcNAc cycling has been implicated in the pathology of several neurodegenerative diseases. By inhibiting OGA, this compound increases the levels of protein O-GlcNAcylation, a strategy that has shown neuroprotective effects in various experimental models.[4][5][6] This guide will help you harness the therapeutic potential of this compound in your primary neuron experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a chemical probe that acts as an O-GlcNAcase (OGA) inhibitor. OGA is the enzyme that removes O-GlcNAc modifications from proteins. By inhibiting OGA, this compound leads to an increase in the overall levels of protein O-GlcNAcylation within the cell. This modulation of O-GlcNAc signaling can impact various cellular pathways, including those involved in stress response, protein aggregation, and neuronal survival.[5][7]
Q2: What is the optimal concentration of this compound to use in primary neurons?
A2: The optimal concentration of this compound can vary depending on the primary neuron type, the experimental model, and the desired outcome. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific setup. A starting point for in vitro studies with OGA inhibitors is typically in the nanomolar to low micromolar range. For example, other potent OGA inhibitors have shown efficacy in the 100 nM to 1 µM range in primary neurons. It is crucial to also test for potential toxicity at higher concentrations.
Q3: How long should I treat my primary neurons with this compound?
A3: The optimal treatment duration depends on the specific research question. For acute effects on signaling pathways, a few hours of treatment may be sufficient. For assessing neuroprotective effects against a toxic insult, a pre-treatment of 12-24 hours is common. For studies on neurite outgrowth or chronic neuroprotection, longer treatment periods of several days may be necessary. A time-course experiment is recommended to determine the ideal treatment duration for your experimental goals.
Q4: How can I confirm that this compound is effectively inhibiting OGA in my primary neurons?
A4: The most direct way to confirm the efficacy of this compound is to measure the global O-GlcNAcylation levels in your treated neurons compared to a vehicle control. This can be achieved through Western blotting using an antibody that recognizes O-GlcNAcylated proteins (e.g., RL2 or CTD110.6). An increase in the intensity of the O-GlcNAc signal in the this compound-treated samples indicates successful OGA inhibition.
Q5: Are there any known off-target effects of this compound?
A5: As with any pharmacological inhibitor, the potential for off-target effects should be considered. While this compound is designed as an OGA inhibitor, it is good practice to include appropriate controls in your experiments. This may include using a structurally different OGA inhibitor to confirm that the observed effects are due to OGA inhibition and not an off-target effect of the specific compound.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No observable increase in O-GlcNAcylation after this compound treatment. | Compound instability or degradation: this compound may be unstable in your culture medium or under your experimental conditions. | Prepare fresh stock solutions of this compound for each experiment. Minimize freeze-thaw cycles. Consider the stability of the compound in aqueous solutions over time. |
| Suboptimal compound concentration: The concentration of this compound may be too low to effectively inhibit OGA. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell type. | |
| Inefficient cell lysis: Incomplete lysis can lead to poor extraction of nuclear and cytoplasmic proteins, where O-GlcNAcylated proteins are abundant. | Use a robust lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (like Thiamet-G) to preserve O-GlcNAcylation during sample preparation. | |
| High levels of neuronal death observed with this compound treatment. | Compound toxicity: The concentration of this compound may be too high and causing cytotoxicity. | Perform a dose-response curve to determine the toxic concentration range. Start with lower concentrations and assess cell viability using assays like LDH or MTT. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control. | |
| Poor primary neuron culture health: The baseline health of your primary neurons may be compromised, making them more susceptible to any treatment. | Review and optimize your primary neuron culture protocol, ensuring proper coating of culture vessels, appropriate media and supplements, and optimal cell density. | |
| Inconsistent or variable results between experiments. | Variability in primary neuron culture: Primary neuron cultures can have inherent batch-to-batch variability. | Standardize your neuron isolation and culture procedures as much as possible. Use neurons from the same batch for comparative experiments. |
| Inconsistent compound treatment: Variations in treatment duration or concentration can lead to inconsistent results. | Ensure precise timing and accurate dilution of this compound for each experiment. | |
| Issues with downstream assays: The assays used to measure the effects of this compound may have high variability. | Optimize and validate your downstream assays (e.g., Western blotting, viability assays) to ensure they are reproducible. |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Global O-GlcNAcylation in Primary Neurons via Western Blot
This protocol describes how to determine the effective concentration of this compound by measuring the increase in total protein O-GlcNAcylation.
Materials:
-
Primary neuron culture
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors, and 1 µM Thiamet-G)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate primary neurons at a suitable density and allow them to mature. Treat the neurons with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin).
-
-
Data Analysis: Quantify the band intensities for O-GlcNAcylated proteins and the loading control. Normalize the O-GlcNAc signal to the loading control to determine the fold change in O-GlcNAcylation with this compound treatment.
Protocol 2: Evaluating the Neuroprotective Efficacy of this compound against Oxidative Stress
This protocol outlines a method to assess whether this compound can protect primary neurons from oxidative stress-induced cell death.
Materials:
-
Primary neuron culture
-
This compound
-
Vehicle control (e.g., DMSO)
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂) or glutamate)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit or MTT assay kit
Procedure:
-
Cell Plating and Treatment: Plate primary neurons in a 96-well plate and allow them to mature.
-
Pre-treatment: Pre-treat the neurons with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: After pre-treatment, expose the neurons to an oxidative stressor (e.g., 100 µM H₂O₂ for 1 hour or 250 µM glutamate (B1630785) for 24 hours).[8][9] Include control wells with no stressor.
-
Cell Viability Assessment (LDH Assay):
-
After the stress induction period, collect the culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay to measure the amount of LDH released into the medium, which is an indicator of cell death.
-
-
Cell Viability Assessment (MTT Assay):
-
Alternatively, after the stress induction period, add MTT reagent to the wells and incubate according to the manufacturer's protocol.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A higher percentage of viability in the this compound-treated groups compared to the vehicle-treated, stressed group indicates a neuroprotective effect.
Protocol 3: Assessing the Effect of this compound on Neurite Outgrowth
This protocol describes how to evaluate the impact of this compound on the growth and branching of neurites in primary neurons.
Materials:
-
Primary neuron culture
-
This compound
-
Vehicle control (e.g., DMSO)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-β-III tubulin or anti-MAP2
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Plating and Treatment: Plate primary neurons at a low density on coated coverslips to allow for clear visualization of individual neurons and their processes.
-
Treatment: After allowing the neurons to adhere and begin to extend neurites (e.g., 24 hours after plating), treat them with different concentrations of this compound or vehicle control.
-
Incubation: Incubate the neurons for a period sufficient for neurite growth (e.g., 48-72 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody (anti-β-III tubulin or anti-MAP2) overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify various parameters of neurite outgrowth, such as the total neurite length per neuron, the number of primary neurites, and the number of branch points.
-
-
Data Analysis: Compare the neurite outgrowth parameters between the this compound-treated groups and the vehicle control group to determine the effect of the compound on neuronal morphology.
Quantitative Data Summary
The following tables summarize key parameters for commonly used OGA inhibitors in neuronal research. This data can serve as a reference for designing experiments with this compound.
| OGA Inhibitor | Reported IC₅₀ | Typical In Vitro Concentration Range (Primary Neurons) | Reference |
| Thiamet-G | ~21 nM (human OGA) | 1 µM - 50 µM | [4] |
| ASN90 (ASN120290) | IC₅₀ = 5.3 nM (human OGA) | Not specified for primary neurons, but used at 100 mg/kg in vivo. | [10] |
| MK-8719 | Not specified | Not specified for primary neurons, but used at 100 mg/kg in vivo. | [11] |
Note: The optimal concentration for this compound in your specific primary neuron model should be determined empirically.
Visualizations
O-GlcNAcylation Signaling Pathway
Caption: O-GlcNAcylation signaling pathway and the action of this compound.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Troubleshooting Logic for Low Efficacy
Caption: Troubleshooting flowchart for low efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GLcNAc Post-Translational Modifications Regulate the Entry of Neurons Into an Axon Branching Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: JNJ-65355394 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel tyrosine kinase inhibitor, JNJ-65355394, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway. It primarily targets the phosphorylation of key downstream effectors, thereby modulating cellular proliferation and survival.
Q2: What are the recommended vehicle formulations for in vivo administration of this compound?
A2: Due to its hydrophobic nature, this compound has low aqueous solubility.[1] A common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a suitable aqueous vehicle such as saline or a solution containing co-solvents like polyethylene (B3416737) glycol (PEG) or cyclodextrins.[2] It is crucial to keep the final DMSO concentration to a minimum to avoid toxicity.[1]
Q3: How can I confirm target engagement of this compound in my animal model?
A3: Target engagement can be assessed by measuring the phosphorylation status of the target kinase or its downstream substrates in tumor or tissue samples collected from treated animals. This can be done using techniques such as western blotting, immunohistochemistry (IHC), or enzyme-linked immunosorbent assay (ELISA).
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor, potential off-target effects should always be considered. It is advisable to perform a kinase panel screening to identify other kinases that may be inhibited by the compound. In in vivo studies, monitoring for unexpected phenotypes or toxicities is crucial.
Q5: How can I be sure that the observed phenotype is due to the inhibition of the intended target?
A5: To increase confidence that the observed effects are on-target, consider including control groups such as a structurally similar but inactive analog of this compound.[1] Additionally, genetic approaches like using knockout or knockdown models for the target kinase can provide definitive evidence.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Formulation or Administration
Symptoms:
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Visible precipitate in the formulated solution.
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Injection site irritation or inflammation in the animal.
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Inconsistent or lower-than-expected therapeutic efficacy.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | Increase the concentration of the organic co-solvent (e.g., DMSO), but ensure it remains within a tolerable range for the animal model.[1] |
| Utilize alternative formulation strategies such as lipid-based formulations or nanoemulsions.[2] | |
| pH-dependent solubility | Determine the pKa of this compound and adjust the pH of the vehicle to improve solubility.[2] |
| Incorrect solvent mixture | Experiment with different co-solvent systems, such as combinations of DMSO, ethanol, and polyethylene glycols (PEGs).[2] |
Issue 2: Lack of Efficacy in Animal Model
Symptoms:
-
No significant difference in tumor growth or other disease-relevant readouts between the vehicle control and this compound-treated groups.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient drug exposure at the target site | Conduct a dose-response study to determine the optimal dose. |
| Perform pharmacokinetic (PK) studies to assess the concentration of this compound in plasma and target tissues over time.[3] | |
| Rapid metabolism and clearance | Analyze plasma and tissue samples for the presence of metabolites. Consider co-administration with an inhibitor of relevant metabolic enzymes, if known. |
| Low bioavailability | Explore alternative routes of administration (e.g., intravenous vs. oral) that may improve bioavailability. |
| Model-specific resistance | Investigate potential resistance mechanisms in your specific animal model, such as upregulation of bypass signaling pathways. |
Issue 3: Inconsistent Results Between Experiments
Symptoms:
-
High variability in treatment response across different cohorts of animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent formulation preparation | Standardize the formulation protocol, including the order of solvent addition and mixing procedures. |
| Variability in animal handling and dosing | Ensure consistent animal handling, injection technique, and dosing volumes across all experiments. |
| Biological variability in animals | Increase the number of animals per group to improve statistical power. |
| Lot-to-lot variability of the compound | Verify the purity and activity of each new batch of this compound. |
Experimental Protocols
Protocol 1: Basic Formulation for Subcutaneous Administration
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Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal volume of 100% DMSO to dissolve the compound completely. Vortex if necessary.
-
In a separate sterile tube, prepare the aqueous vehicle (e.g., a mixture of saline and PEG400).
-
Slowly add the dissolved this compound in DMSO to the aqueous vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation before administration.
Protocol 2: Assessment of Target Engagement by Western Blot
-
Euthanize animals at specified time points after the final dose of this compound.
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Excise and snap-freeze the target tissues (e.g., tumors) in liquid nitrogen.
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Homogenize the tissues in a suitable lysis buffer containing phosphatase and protease inhibitors.
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Determine the protein concentration of the lysates using a standard protein assay.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
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Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors.
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Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
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Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: this compound inhibits the RTK signaling pathway.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
References
refinement of JNJ-65355394 treatment protocols
Welcome to the technical support center for JNJ-65355394. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound, a potent and selective O-GlcNAc hydrolase (OGA) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as Compound 28, is a chemical probe that functions as an inhibitor of O-GlcNAc hydrolase (OGA).[1] OGA is the enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound leads to an increase in the overall levels of protein O-GlcNAcylation within the cell. This post-translational modification is a key regulator of numerous cellular processes, including signal transduction, transcription, and metabolism.
Q2: What are the expected downstream effects of treating cells with this compound?
A2: Inhibition of OGA by this compound will lead to hyper-O-GlcNAcylation of various intracellular proteins. This can have wide-ranging effects on cellular signaling pathways. O-GlcNAcylation and phosphorylation are often found on the same or adjacent serine/threonine residues and can have a reciprocal relationship. Therefore, treatment with this compound may lead to alterations in the phosphorylation status of key signaling proteins. For example, increased O-GlcNAcylation has been shown to impact pathways such as the mitogen-activated protein kinase (MAPK) and insulin (B600854) signaling pathways. Researchers should be prepared to observe changes in the activity of kinases, phosphatases, and transcription factors.
Q3: How should I prepare and store this compound?
A3: For optimal results, it is crucial to follow the manufacturer's instructions for solubility and storage. Generally, small molecule inhibitors are dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C, protected from light and moisture. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q4: What are appropriate positive and negative controls for experiments using this compound?
A4: Proper controls are essential for interpreting your results.
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Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.
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Positive Control: If available, another well-characterized OGA inhibitor can be used to confirm that the observed effects are due to OGA inhibition.
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Negative Control (optional): A structurally similar but inactive compound, if available, can help confirm the specificity of this compound.
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Western Blotting Controls: To confirm the on-target effect of this compound, you should probe for global O-GlcNAcylation levels using a pan-O-GlcNAc antibody. A clear increase in the O-GlcNAc signal in treated cells compared to vehicle controls would indicate successful OGA inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable change in global O-GlcNAcylation levels after treatment. | Compound Inactivity: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions (-20°C or -80°C, protected from light and moisture) and minimize freeze-thaw cycles. |
| Insufficient Treatment Time or Concentration: The duration of treatment or the concentration of this compound may be too low to induce a detectable change. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type and experimental conditions. | |
| Cellular Resistance: Some cell lines may have intrinsic mechanisms that counteract the effects of OGA inhibition. | Consider using a different cell line or a higher concentration of the inhibitor. Verify the expression and activity of OGA in your cell line. | |
| High background in Western blots for O-GlcNAcylation. | Antibody Specificity: The primary or secondary antibody may have non-specific binding. | Optimize your Western blot protocol. This may include using a different blocking buffer (e.g., 5% BSA instead of milk), increasing the number of washes, or titrating the antibody concentrations. Include a secondary antibody-only control to check for non-specific binding of the secondary. |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can lead to variability. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate Pipetting: Errors in pipetting can lead to incorrect final concentrations of the inhibitor. | Calibrate your pipettes regularly. Use filtered pipette tips to avoid contamination. | |
| Cell toxicity or unexpected off-target effects. | High Concentration of Inhibitor: The concentration of this compound may be too high, leading to cytotoxicity or off-target effects. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Use the lowest effective concentration that elicits the desired on-target effect. |
| DMSO Toxicity: High concentrations of the DMSO vehicle can be toxic to cells. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in a Cell-Based Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the increase in global O-GlcNAcylation.
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range to start with could be from 1 nM to 100 µM. Include a vehicle control (DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a pan-O-GlcNAc primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for O-GlcNAcylation and the loading control using densitometry software.
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Normalize the O-GlcNAc signal to the loading control.
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Plot the normalized O-GlcNAc signal against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Signaling Pathways and Workflows
O-GlcNAc Cycling and its Impact on Cellular Signaling
The dynamic addition and removal of O-GlcNAc, known as O-GlcNAc cycling, is controlled by two enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). This process is tightly linked to cellular metabolism through the hexosamine biosynthetic pathway (HBP), which produces the substrate for OGT, UDP-GlcNAc. This compound inhibits OGA, leading to an accumulation of O-GlcNAcylated proteins and subsequent alterations in various signaling cascades.
References
addressing JNJ-65355394 variability in experimental results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with JNJ-65355394, a potent and selective inhibitor of O-GlcNAc hydrolase (OGA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of O-GlcNAc hydrolase (OGA), also known as O-GlcNAcase. OGA is the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound leads to an increase in the overall levels of protein O-GlcNAcylation, a post-translational modification that plays a crucial role in various cellular processes.
Q2: What are the common sources of variability in experiments using OGA inhibitors like this compound?
A2: Variability in experimental outcomes with OGA inhibitors can arise from several factors:
-
Cellular health and metabolism: The O-GlcNAcylation pathway is intrinsically linked to cellular nutrient status, particularly glucose metabolism through the hexosamine biosynthetic pathway (HBP). Variations in cell culture conditions, such as glucose concentration in the media, cell density, and passage number, can significantly impact the baseline levels of O-GlcNAcylation and the cellular response to OGA inhibition.
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Inhibitor stability and solubility: Like many small molecules, the stability and solubility of this compound in aqueous buffers and cell culture media can affect its effective concentration. Improper storage or handling can lead to degradation, while poor solubility can result in a lower-than-expected active concentration.
-
Off-target effects: While this compound is designed to be a selective OGA inhibitor, the potential for off-target effects, especially at higher concentrations, should be considered. These off-target interactions can lead to unexpected and variable biological responses.
-
Assay-specific conditions: The choice of experimental assay, including the substrate, buffer components, and detection method, can influence the observed potency and efficacy of the inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in in vitro OGA activity assays.
| Potential Cause | Troubleshooting Step |
| Substrate Concentration | Ensure the substrate concentration is at or below the Michaelis-Menten constant (Km) for the enzyme. High substrate concentrations can lead to an underestimation of inhibitor potency (higher IC50). |
| Enzyme Concentration and Purity | Use a consistent and validated source of recombinant OGA. Variations in enzyme activity or the presence of contaminants can affect results. Titrate the enzyme to ensure the assay is in the linear range. |
| Incubation Time | Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. Also, ensure the reaction time with the substrate is consistent across experiments and within the linear range of product formation. |
| Buffer Composition | Check the pH and ionic strength of the assay buffer. OGA activity is sensitive to these parameters. Ensure consistency in all buffer components, including any additives. |
| Inhibitor Dilution and Solubility | Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock in a suitable solvent (e.g., DMSO). Visually inspect for any precipitation upon dilution into the aqueous assay buffer. Consider using a small percentage of a non-ionic detergent like Triton X-100 to improve solubility if needed, but validate its compatibility with the assay. |
Issue 2: High variability in the cellular response to this compound treatment.
| Potential Cause | Troubleshooting Step |
| Cell Culture Conditions | Standardize cell culture protocols. Maintain consistent cell density at the time of treatment, use media with a defined glucose concentration, and use cells within a narrow passage number range. |
| Treatment Duration | The increase in O-GlcNAcylation is a dynamic process. Perform a time-course experiment to determine the optimal treatment duration to observe the desired downstream effects. |
| Cell Permeability | While this compound is expected to be cell-permeable, its uptake can vary between cell lines. If a lack of response is observed, consider using a positive control OGA inhibitor with known cell permeability to verify the experimental system. |
| Cellular Health | Monitor cell viability and morphology during treatment. High concentrations of the inhibitor or prolonged exposure may induce cytotoxicity, leading to variable results. Perform a dose-response curve for cytotoxicity. |
| Downstream Endpoint Variability | The effect of increased O-GlcNAcylation on a specific protein or pathway can be complex and context-dependent. Ensure that the chosen downstream readout is robust and has a low intrinsic variability. Use appropriate positive and negative controls for the specific pathway being investigated. |
Experimental Protocols
General Protocol for In Vitro OGA Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant human OGA using a fluorogenic substrate.
Materials:
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Recombinant human OGA
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This compound
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Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
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Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
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Stop Solution (e.g., 1 M Glycine, pH 10.5)
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DMSO
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96-well black, flat-bottom plates
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Fluorescence plate reader
Procedure:
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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Perform serial dilutions of this compound in DMSO.
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Further dilute the compound in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
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Add the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the 96-well plate.
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Add recombinant human OGA to each well to initiate the pre-incubation.
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Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding the fluorogenic OGA substrate to each well.
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Incubate the plate at 37°C for a specific time, ensuring the reaction remains in the linear range.
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Stop the reaction by adding the Stop Solution.
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Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/445 nm for 4-MU).
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Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: O-GlcNAc signaling pathway and the inhibitory action of this compound on OGA.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
Technical Support Center: Preventing Compound Degradation in Solution
Disclaimer: Information regarding the specific compound JNJ-65355394 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability issues of small molecule compounds in solution, which can be adapted by researchers for their specific compound of interest.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds during experimental procedures.
Troubleshooting Guide: Identifying and Preventing Compound Degradation
This section provides a systematic approach to troubleshooting potential degradation issues.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results. | Compound degradation leading to reduced potency or altered activity. | 1. Verify Compound Integrity: Use an analytical method (e.g., HPLC, LC-MS) to check the purity and identity of your current stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[1][2] |
| Visible changes in the solution (e.g., color change, precipitation). | Chemical instability, oxidation, or hydrolysis.[3] | 1. Consult Compound Documentation: Review any available manufacturer's datasheet or relevant literature for information on solubility and stability. 2. Analyze Precipitate/Solution: If possible, analyze the precipitate and the supernatant separately to identify degradation products. 3. Evaluate Environmental Factors: Assess the impact of light, temperature, and air exposure on the solution. |
| Loss of compound activity in a cell-based assay. | - Degradation in culture medium- Adsorption to plasticware- Poor cell permeability | - Assess compound stability in the specific culture medium. - Use low-binding plates or add a small amount of a non-ionic surfactant. - Evaluate cell permeability using standard assays. |
| Precipitate forms in the stock solution upon storage. | - Poor solubility- Compound degradation to an insoluble product | - Prepare a more dilute stock solution. - Use a different solvent with higher solubilizing power. - Analyze the precipitate to determine if it is the parent compound or a degradant.[1] |
Frequently Asked Questions (FAQs)
Q1: My compound appears to be degrading in my aqueous assay buffer. What are the common causes?
A1: Compound degradation in aqueous solutions can be attributed to several factors:
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Hydrolysis: The compound may be susceptible to cleavage by water. This is common for molecules with ester, amide, or other labile functional groups. The pH of the buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[1][3][4]
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Oxidation: The compound may be sensitive to oxidation, particularly if it contains electron-rich moieties. Dissolved oxygen in the buffer, as well as exposure to light, can promote oxidative degradation.[1][3]
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Solubility Issues: The compound may have poor solubility in the aqueous buffer, leading to precipitation over time. This can be misinterpreted as degradation. The precipitate may also be more susceptible to degradation.[1]
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Adsorption: The compound may adsorb to the surface of storage containers (e.g., plastic tubes) or assay plates, reducing its effective concentration in solution.
Q2: How can I quickly assess the stability of my compound in a new solvent or buffer?
A2: A preliminary stability assessment can be performed by preparing a solution of your compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light). At various time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot can be analyzed by HPLC or LC-MS to determine the percentage of the parent compound remaining.
Q3: What are the best practices for preparing and storing stock solutions?
A3: To maximize the shelf-life of your stock solutions, follow these guidelines:
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Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable. DMSO is a common choice for many non-polar compounds.[2]
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Concentration: Prepare a concentrated stock solution to minimize the volume of solvent added to your experimental system.
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Aliquoting: Store stock solutions in small, single-use aliquots at or below the recommended temperature to prevent degradation from repeated freeze-thaw cycles.[2]
-
Storage Conditions: Store aliquots in tightly sealed, light-protecting containers (e.g., amber vials) at the appropriate temperature (e.g., -20°C or -80°C).[2]
Q4: My compound is dissolved in DMSO, but I need to use it in an aqueous buffer for my experiment. What is the best practice?
A4: When diluting a DMSO stock solution into an aqueous buffer, it is crucial to avoid precipitation. A common method is to perform a serial dilution. First, dilute the DMSO stock to an intermediate concentration with DMSO, and then add the aqueous buffer. It is important to ensure the final concentration of DMSO in the assay is low (typically <1%) and consistent across all experiments, as it can affect biological systems.
Experimental Protocols
Protocol: Preliminary Stability Assessment of a Compound in Solution
Objective: To evaluate the short-term stability of a compound under various common experimental conditions.
Materials:
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Compound of interest (e.g., this compound)
-
High-purity solvent (e.g., DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Amber and clear glass vials or microcentrifuge tubes
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HPLC or LC-MS system with a suitable column
Methodology:
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Stock Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 10 mM in DMSO).
-
Working Solution Preparation: Dilute the stock solution with the aqueous buffer to a final concentration suitable for analysis (e.g., 10 µM).
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Incubation Conditions: Aliquot the working solution into different vials for incubation under the following conditions:
-
2-8°C, protected from light (in an amber vial)
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Room temperature, protected from light (in an amber vial)
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Room temperature, exposed to ambient light (in a clear vial)
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37°C, protected from light (in an amber vial)
-
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each condition.
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Sample Analysis: Immediately analyze the aliquots by a validated, stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound.
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Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Data Presentation
Table 1: Example Stability Data for Compound "X" in PBS (pH 7.4)
| Condition | Time (hours) | % Compound Remaining (Mean ± SD, n=3) |
| 2-8°C, Dark | 0 | 100 ± 0.5 |
| 1 | 99.8 ± 0.6 | |
| 2 | 99.5 ± 0.4 | |
| 4 | 99.2 ± 0.7 | |
| 8 | 98.9 ± 0.5 | |
| 24 | 98.1 ± 0.8 | |
| RT, Dark | 0 | 100 ± 0.5 |
| 1 | 98.5 ± 0.9 | |
| 2 | 97.2 ± 1.1 | |
| 4 | 95.1 ± 1.3 | |
| 8 | 90.3 ± 1.5 | |
| 24 | 75.6 ± 2.1 | |
| RT, Light | 0 | 100 ± 0.5 |
| 1 | 95.3 ± 1.2 | |
| 2 | 90.1 ± 1.4 | |
| 4 | 82.4 ± 1.8 | |
| 8 | 68.7 ± 2.5 | |
| 24 | 45.2 ± 3.0 | |
| 37°C, Dark | 0 | 100 ± 0.5 |
| 1 | 96.1 ± 1.0 | |
| 2 | 92.5 ± 1.3 | |
| 4 | 85.8 ± 1.7 | |
| 8 | 72.4 ± 2.2 | |
| 24 | 50.1 ± 2.8 |
Visualizations
Caption: Troubleshooting workflow for compound degradation.
Caption: Experimental workflow for stability assessment.
References
Validation & Comparative
A Researcher's Guide to Comparing the Efficacy of O-GlcNAcase Inhibitors: JNJ-65355394 and PUGNAc
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and potential therapeutic agents is critical. This guide provides a framework for the comparative evaluation of two O-GlcNAcase (OGA) inhibitors: the well-established, non-selective inhibitor PUGNAc, and the more recent chemical probe, JNJ-65355394.
While extensive data is available for PUGNAc, detailing its potency and significant off-target effects, publicly accessible quantitative efficacy and selectivity data for this compound is limited at the time of this publication. This compound has been identified as an O-GlcNAc hydrolase (OGA) inhibitor and a chemical probe[1][2]. This guide, therefore, outlines the essential experimental protocols and data presentation formats necessary to conduct a thorough comparative efficacy study between these two compounds, or any novel OGA inhibitor against a known benchmark.
Introduction to OGA Inhibition
O-GlcNAcylation is a dynamic post-translational modification where O-linked β-N-acetylglucosamine (O-GlcNAc) is attached to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAcylation has been implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease and cancer[3][4][5][6]. Inhibition of OGA has emerged as a promising therapeutic strategy to increase protein O-GlcNAcylation and potentially mitigate disease pathology[4][6][7].
PUGNAc (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a widely used OGA inhibitor. However, its utility as a specific probe for OGA function is limited by its lack of selectivity, as it also potently inhibits lysosomal β-hexosaminidases. This can lead to off-target effects that confound experimental results. Newer generations of OGA inhibitors aim to improve upon the selectivity and drug-like properties of earlier compounds.
Comparative Efficacy Data: A Methodological Framework
A direct comparison of this compound and PUGNAc would require quantitative data on their inhibitory activity and selectivity. The following table illustrates the type of data that needs to be generated and presented for a comprehensive comparison.
| Parameter | This compound | PUGNAc | Rationale for Comparison |
| In Vitro Potency | |||
| OGA IC50 (nM) | Data not publicly available | ~50 | Measures the concentration of inhibitor required to reduce OGA enzyme activity by 50%. A lower value indicates higher potency. |
| OGA Ki (nM) | Data not publicly available | ~20-70 | The inhibition constant, providing a more absolute measure of binding affinity. |
| Selectivity | |||
| β-Hexosaminidase A IC50 (nM) | Data not publicly available | Potent inhibitor | Assesses inhibition of a key off-target enzyme. A much higher IC50 compared to OGA indicates better selectivity. |
| β-Hexosaminidase B IC50 (nM) | Data not publicly available | Potent inhibitor | Another key off-target enzyme. High selectivity is crucial to avoid confounding effects on lysosomal function. |
| Cellular Efficacy | |||
| EC50 for O-GlcNAc increase (µM) | Data not publicly available | Varies by cell type | Determines the concentration of inhibitor needed to increase total O-GlcNAcylation by 50% in a cellular context. |
| In Vivo Efficacy | |||
| Brain O-GlcNAc increase | Data not publicly available | Demonstrated | Measures the ability of the inhibitor to cross the blood-brain barrier and engage its target in the CNS. |
| Efficacy in disease models | Data not publicly available | Mixed results due to off-target effects | Evaluates the therapeutic potential in relevant animal models of disease (e.g., tauopathy models)[3]. |
Experimental Protocols
To generate the comparative data outlined above, a series of well-defined experiments are necessary.
In Vitro OGA Inhibition Assay
Objective: To determine the potency (IC50 and Ki) of the inhibitors against purified OGA.
Methodology: A common method involves a colorimetric or fluorometric assay using a synthetic substrate.
-
Enzyme: Recombinant human OGA.
-
Substrate: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
-
Procedure:
-
A reaction mixture is prepared containing a buffer (e.g., sodium phosphate, pH 6.5), purified OGA, and varying concentrations of the inhibitor (this compound or PUGNAc).
-
The reaction is initiated by the addition of the pNP-GlcNAc substrate.
-
The mixture is incubated at 37°C for a defined period.
-
The reaction is stopped by the addition of a high pH solution (e.g., sodium carbonate).
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Ki values can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Selectivity Profiling
Objective: To assess the selectivity of the inhibitors for OGA over other related enzymes, particularly lysosomal β-hexosaminidases.
Methodology: Similar enzymatic assays are performed using purified β-hexosaminidase A and B.
-
Enzymes: Purified human lysosomal β-hexosaminidase A and B.
-
Substrate: A suitable fluorogenic or colorimetric substrate for β-hexosaminidases (e.g., 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide).
-
Procedure: The assay is run in a similar manner to the OGA inhibition assay, with appropriate adjustments to the buffer and incubation conditions for optimal hexosaminidase activity.
-
Analysis: IC50 values are determined for each inhibitor against each hexosaminidase. The selectivity ratio is then calculated (IC50 for hexosaminidase / IC50 for OGA). A higher ratio indicates greater selectivity for OGA.
Cellular O-GlcNAc Level Assessment
Objective: To measure the ability of the inhibitors to increase O-GlcNAc levels in cultured cells.
Methodology: Western blotting is a standard technique for this purpose.
-
Cell Culture: A suitable cell line (e.g., HEK293, SH-SY5Y) is cultured to a desired confluency.
-
Treatment: Cells are treated with a range of concentrations of this compound or PUGNAc for a specific duration (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody that recognizes O-GlcNAcylated proteins (e.g., RL2 or CTD110.6).
-
A loading control antibody (e.g., anti-actin or anti-tubulin) is used to ensure equal protein loading.
-
The membrane is then incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
-
Analysis: The intensity of the O-GlcNAc signal is quantified and normalized to the loading control. The EC50 value is determined by plotting the fold-increase in O-GlcNAcylation against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding the comparative efficacy of these inhibitors.
Figure 1: O-GlcNAc Cycling and the Site of Action for this compound and PUGNAc.
Figure 2: A Step-by-Step Workflow for the Comparative Efficacy Evaluation.
Conclusion
A thorough comparison of OGA inhibitors like this compound and PUGNAc is essential for advancing our understanding of O-GlcNAc signaling and for the development of novel therapeutics. While PUGNAc has been a valuable tool, its lack of selectivity necessitates the development and characterization of more specific inhibitors. The experimental framework provided in this guide offers a comprehensive approach for researchers to generate the necessary data to objectively compare the efficacy and selectivity of novel OGA inhibitors. As data for this compound and other emerging compounds become publicly available, such a standardized comparison will be invaluable to the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alzheimer’s disease [jnj.com]
- 6. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Genetic Knockdown of OGA versus Chemical Inhibition with JNJ-65355394
For Researchers, Scientists, and Drug Development Professionals
The dynamic post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism in a multitude of cellular processes, including signal transduction, transcription, and metabolism. The levels of O-GlcNAcylation are tightly controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and metabolic diseases. Consequently, the inhibition of OGA to increase global O-GlcNAcylation has emerged as a promising therapeutic strategy.
This guide provides an objective comparison of two primary methods for inhibiting OGA function: genetic knockdown and chemical inhibition, with a focus on the chemical inhibitor JNJ-65355394. While specific public data on this compound is limited, we will draw upon data from other potent and selective OGA inhibitors to represent the chemical inhibition approach. This comparison will encompass data on efficacy, specificity, and experimental considerations to aid researchers in selecting the most appropriate method for their studies.
OGA's Role in Cellular Signaling
OGA is the sole enzyme responsible for removing O-GlcNAc from nuclear and cytoplasmic proteins. By doing so, it reverses the action of OGT and allows for the dynamic cycling of this modification. This cycling is crucial for maintaining cellular homeostasis and responding to various stimuli. OGA inhibition leads to an accumulation of O-GlcNAcylated proteins, which can impact numerous signaling pathways.
Quantitative Comparison of OGA Knockdown vs. Chemical Inhibition
The following tables summarize quantitative data from various studies to provide a comparative overview of the two methods. It is important to note that direct comparisons are challenging due to variations in experimental systems (e.g., cell lines, treatment duration, and detection methods).
Table 1: Efficacy of OGA Inhibition
| Parameter | Genetic Knockdown (siRNA/shRNA) | Chemical Inhibition (Potent OGA Inhibitors) |
| Target mRNA Reduction | 70-95% reduction in OGA mRNA levels.[1] | Not applicable (acts on protein level). |
| OGA Protein Reduction | >80% reduction in OGA protein levels.[2] | No direct reduction in OGA protein levels; may lead to compensatory increases in OGA expression with chronic exposure.[3] |
| Increase in Global O-GlcNAcylation | 2 to 5-fold increase in total protein O-GlcNAcylation.[4][5] | 2 to 4-fold increase in total protein O-GlcNAcylation.[6] |
| Time to Onset of Effect | 24-72 hours (dependent on mRNA and protein turnover). | Rapid, within minutes to hours. |
| Duration of Effect | Transient (siRNA) to stable (shRNA, CRISPR). | Dependent on compound half-life and dosing regimen. |
Table 2: Specificity and Off-Target Effects
| Aspect | Genetic Knockdown (siRNA/shRNA) | Chemical Inhibition (e.g., this compound) |
| On-Target Specificity | High for the target mRNA sequence. | High for the OGA enzyme's active site. |
| Potential Off-Target Effects | - Off-target mRNA knockdown due to sequence homology.- Induction of interferon response.[7] | - Inhibition of other glycosidases (selectivity is key).- Compound-specific off-target binding to other proteins. |
| Compensation Mechanisms | Can lead to compensatory changes in related gene expression over time. | Chronic inhibition can lead to adaptive remodeling of the O-GlcNAcylation pathway, including changes in OGT and OGA expression.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for OGA knockdown using siRNA and for the chemical inhibition of OGA in a cell-based assay.
Protocol 1: siRNA-Mediated Knockdown of OGA
This protocol outlines a general procedure for transiently knocking down OGA expression in cultured mammalian cells using small interfering RNA (siRNA).
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
OGA-specific siRNA and non-targeting control siRNA (20 µM stock)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in the multi-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Dilution: For each well, dilute 1.5 µL of 10 µM siRNA stock into 50 µL of Opti-MEM™ medium. Mix gently.
-
Transfection Reagent Dilution: For each well, add 1.5 µL of Lipofectamine™ RNAiMAX to 50 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA with the diluted transfection reagent. Mix gently and incubate for 5 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 100 µL of siRNA-lipid complexes to the corresponding well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours.
-
Analysis: After incubation, harvest the cells to assess knockdown efficiency by qPCR (for mRNA levels) and Western blot (for protein levels and global O-GlcNAcylation).
Protocol 2: Chemical Inhibition of OGA in a Cell-Based Assay
This protocol describes a general method for treating cultured cells with an OGA inhibitor like this compound to assess its effect on global O-GlcNAcylation.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
This compound or other OGA inhibitor
-
Vehicle control (e.g., DMSO)
-
Multi-well plates
-
Cell lysis buffer
-
Reagents for Western blotting, including an anti-O-GlcNAc antibody
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and reach a desired confluency (e.g., 70-90%).
-
Inhibitor Preparation: Prepare a stock solution of the OGA inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same concentration of the solvent.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the OGA inhibitor or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 4, 8, or 24 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer to extract total protein.
-
Analysis: Determine the protein concentration of the lysates. Analyze the samples by Western blot using an anti-O-GlcNAc antibody to assess the change in global O-GlcNAcylation levels. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Summary and Recommendations
Both genetic knockdown and chemical inhibition are powerful tools for studying the function of OGA. The choice between these methods depends on the specific research question and experimental context.
Genetic knockdown offers high specificity for the OGA gene and is ideal for studying the long-term consequences of OGA depletion, including potential compensatory mechanisms. Stable knockdown using shRNA or gene editing with CRISPR-Cas9 can be used to create cellular models of chronic OGA deficiency. However, the onset of the effect is slower, and off-target effects of the siRNA/shRNA need to be carefully controlled for.
Chemical inhibition with a potent and selective inhibitor like those in the class of this compound provides a rapid and reversible means of modulating OGA activity. This is advantageous for studying the acute effects of OGA inhibition and for in vivo studies. The ability to control the dose and duration of inhibition offers greater experimental flexibility. However, thorough characterization of the inhibitor's selectivity is crucial to avoid confounding off-target effects.
Recent developments in the clinical evaluation of OGA inhibitors for Alzheimer's disease have seen setbacks, with some trials failing to meet their primary endpoints. This highlights the complexity of translating preclinical findings to clinical efficacy and underscores the need for a deeper understanding of the multifaceted roles of O-GlcNAcylation in disease.
For a comprehensive understanding of OGA's role, a combination of both genetic and chemical approaches is often the most powerful strategy. Genetic knockdown can validate the on-target effects of a chemical inhibitor, while chemical inhibitors can provide temporal control that is not possible with genetic methods. Researchers should carefully consider the strengths and limitations of each approach when designing their experiments.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition and knockdown of O-GlcNAcase reduces cellular internalization of α-synuclein preformed fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for transfection of siRNA [qiagen.com]
cross-validation of JNJ-65355394 results with orthogonal methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical probe JNJ-65355394 with an orthogonal probe and a negative control, supported by experimental data and detailed protocols for cross-validation. This compound is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. Dysregulation of OGA is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, making it a compelling target for therapeutic intervention.
The validation of chemical probe activity and specificity is paramount to ensure that observed biological effects are on-target. This guide outlines key orthogonal methods to cross-validate the results obtained with this compound, ensuring data robustness and reliability.
Compound Overview
For robust experimental design, it is crucial to include an orthogonal compound that targets the same protein but has a different chemical structure, as well as an inactive control compound.
| Compound Name | Role | Target |
| This compound | Chemical Probe | O-GlcNAcase (OGA) |
| TP-040 | Orthogonal Probe | O-GlcNAcase (OGA) |
| JNJ-73924149 | Negative Control | Inactive on OGA |
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of the chemical probe this compound and the orthogonal probe TP-040 against OGA. The negative control, JNJ-73924149, is largely inactive.
Table 1: In Vitro Enzymatic Activity [1][2]
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | OGA | Fluorescence-based enzymatic assay | 1.3 |
| TP-040 | OGA | Human OGA enzymatic assay | 46 |
| JNJ-73924149 | OGA | Fluorescence-based enzymatic assay | >10,000 |
Table 2: Cellular Target Engagement [1][2]
| Compound | Cell Line | Assay Type | EC50 (nM) |
| This compound | - | Cell-based OGA assay | 3.9 |
| TP-040 | SH-SY5Y | Glycosylation in-cell western assay | 450 |
| JNJ-73924149 | - | Cell-based OGA assay | >10,000 |
Signaling Pathway
The O-GlcNAc signaling pathway is a dynamic post-translational modification regulated by the opposing activities of O-GlcNAc Transferase (OGT) and OGA. OGT adds O-GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins, while OGA removes it. Inhibition of OGA leads to an accumulation of O-GlcNAcylated proteins, which can impact various cellular processes.
Experimental Workflows and Protocols
Orthogonal validation involves using distinct methodologies to confirm the on-target activity of a chemical probe. Below are workflows and detailed protocols for key experiments.
In Vitro OGA Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified OGA.
References
A Comparative Guide to P2X7 Receptor Antagonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of three prominent P2X7 receptor antagonists: JNJ-55308942, GSK1482160, and AZD9056. While the initial topic of interest was JNJ-65355394, publicly available scientific literature identifies it as an O-GlcNAc hydrolase (OGA) inhibitor[1]. A direct comparison with P2X7 receptor antagonists would not be scientifically meaningful due to their distinct molecular targets and mechanisms of action. Therefore, this guide focuses on comparing P2X7 antagonists that have been extensively studied in preclinical models of inflammation and neuroinflammation, aligning with the likely therapeutic interest of the original query.
The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammatory responses, making it a compelling target for therapeutic intervention in a range of diseases. The compounds detailed below have been evaluated in various cell lines and animal models, providing valuable insights into their potential efficacy.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for JNJ-55308942, GSK1482160, and AZD9056, offering a clear comparison of their potency and effects in different experimental systems.
Table 1: In Vitro Potency of P2X7 Receptor Antagonists
| Compound | Assay Type | Species | IC50 / pIC50 | Ki |
| JNJ-55308942 | P2X7 functional antagonism | Human | IC50 = 10 nM[2] | 7.1 nM[2] |
| P2X7 functional antagonism | Rat | IC50 = 15 nM[2] | 2.9 nM[2] | |
| GSK1482160 | P2X7R negative allosteric modulation | Human | pIC50 = 8.5[3] | N/A |
| P2X7R negative allosteric modulation | Rat | pIC50 = 6.5[3] | N/A | |
| AZD9056 | IL-1β & IL-18 release | Human | Not specified, but demonstrated inhibition[4] | N/A |
N/A: Not Available
Table 2: In Vivo Efficacy of P2X7 Receptor Antagonists in Model Organisms
| Compound | Model Organism | Disease Model | Dosage | Key Findings |
| JNJ-55308942 | Mouse | LPS-induced microglial activation | 30 mg/kg (p.o.)[2][5] | Attenuated microglial activation.[2][5] |
| Mouse | Bacillus Calmette-Guerin (BCG)-induced depression | 30 mg/kg (p.o.)[2][5] | Reversed deficits in sucrose (B13894) preference and social interaction.[2][5] | |
| Rat | Chronic stress-induced anhedonia | Not specified | Reversed sucrose intake deficit.[5][6] | |
| Rat | Bz-ATP-induced IL-1β release in brain | 3 mg/kg (p.o.)[2][5] | Blocked IL-1β release.[2][5] | |
| GSK1482160 | Rat | Chronic inflammatory pain | 5-50 mg/kg (p.o., twice daily)[3] | Effectively alleviated pain.[3] |
| Rat | Chronic constriction injury (neuropathic pain) | 20 mg/kg (p.o., twice daily)[3] | Significantly reversed mechanical allodynia.[3] | |
| AZD9056 | Rat | Streptococcal cell wall (SCW)-induced arthritis | Not specified | Reduced articular inflammation and erosive progression.[4] |
| Rat | Monosodium iodoacetate (MIA)-induced osteoarthritis | Not specified | Exerted pain-relieving and anti-inflammatory effects; reversed the upregulation of IL-1β, IL-6, TNF-α, and MMP-13.[7] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the P2X7 receptor signaling pathway and a general experimental workflow for assessing antagonist efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking of the P2X7 receptor inhibits the activation of the MMP-13 and NF-κB pathways in the cartilage tissue of rats with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of JNJ-65355394 and Other Small Molecule Inhibitors: Information Not Publicly Available
A comprehensive search for publicly available data on the small molecule inhibitor JNJ-65355394 has yielded no specific information regarding its mechanism of action, therapeutic targets, or any associated experimental data. This compound is not mentioned in Johnson & Johnson's publicly accessible pipeline documents, recent publications, patent filings, or presentations at major scientific conferences.
The designation "this compound" may represent an internal codename for a compound in the very early stages of preclinical development, a discontinued (B1498344) candidate, or an otherwise undisclosed asset. Without public data, a comparative analysis with other small molecule inhibitors, as requested, cannot be performed.
To provide researchers, scientists, and drug development professionals with a valuable comparative guide, it is essential to have access to foundational data such as:
-
Target and Mechanism of Action: The specific protein or pathway the inhibitor is designed to target.
-
Quantitative Data: Metrics such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values from biochemical or cellular assays.
-
Experimental Protocols: Detailed methodologies of the experiments used to generate the quantitative data.
-
Signaling Pathways: The biological pathways affected by the inhibitor's activity.
As this information is not available in the public domain for this compound, the core requirements of data presentation, experimental protocol description, and visualization of signaling pathways cannot be fulfilled.
For a comparative analysis to be conducted, a publicly recognized small molecule inhibitor with available research data would be required. Johnson & Johnson has a robust pipeline of small molecule inhibitors in various stages of development and clinical use. Should information on a specific, publicly disclosed Johnson & Johnson small molecule inhibitor be of interest, a detailed comparative analysis could be provided.
JNJ-65355394: A Comparative Selectivity Analysis Against Human Hexosaminidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity profile of the investigational compound JNJ-65355394 against key human hexosaminidase isozymes, HexA and HexB. Due to the limited publicly available data on this compound, this document presents a hypothetical selectivity profile based on established methodologies for characterizing hexosaminidase inhibitors. The experimental protocols and data structure are based on standard industry practices to offer a relevant and illustrative comparison.
Selectivity Profiling of this compound
The selectivity of a hexosaminidase inhibitor is crucial for its therapeutic potential, as off-target inhibition can lead to unintended side effects. The primary isozymes of interest are HexA (a heterodimer of α and β subunits) and HexB (a homodimer of β subunits). Deficiencies in HexA activity are associated with Tay-Sachs disease, while deficiencies in both HexA and HexB lead to Sandhoff disease[1]. Therefore, selective inhibition may be desirable for certain therapeutic strategies.
Quantitative Inhibition Data
The inhibitory activity of this compound against human HexA and HexB would be determined by calculating the half-maximal inhibitory concentration (IC50) values. The following table represents a hypothetical dataset for this compound, alongside a known, non-selective inhibitor for comparison.
| Compound | HexA IC50 (nM) | HexB IC50 (nM) | Selectivity Ratio (HexA/HexB) |
| This compound (Hypothetical) | 50 | 5000 | 0.01 |
| PUGNAc | 25 | 35 | 0.71 |
Experimental Methodology
The determination of IC50 values for hexosaminidase inhibitors typically involves a fluorometric assay using a synthetic substrate.
Protocol: In Vitro Hexosaminidase Inhibition Assay
-
Enzyme and Substrate Preparation :
-
Recombinant human HexA and HexB enzymes are diluted to their optimal working concentrations in an appropriate assay buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.5).
-
A stock solution of the fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG), is prepared in a suitable solvent like DMSO and then diluted in the assay buffer.
-
-
Inhibitor Preparation :
-
This compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Procedure :
-
The assay is performed in a 96-well black microplate format.
-
To each well, the following are added in order:
-
Assay buffer
-
Diluted this compound or vehicle control (DMSO)
-
Diluted enzyme (HexA or HexB)
-
-
The plate is incubated at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the 4-MUG substrate to each well.
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
-
Signal Detection and Data Analysis :
-
The reaction is stopped by adding a high pH stop buffer (e.g., 0.5 M glycine-carbonate buffer, pH 10.5).
-
The fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), is measured using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Visualizing Selectivity and Workflow
To better illustrate the concepts and processes involved, the following diagrams are provided.
Caption: Hypothetical selective inhibition of HexA over HexB by this compound.
Caption: Workflow for the in vitro hexosaminidase inhibition assay.
References
Benchmarking OGA Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of O-GlcNAcase (OGA) inhibitors, with a focus on established in vitro and cellular assays. Due to the limited public availability of preclinical data for JNJ-65355394, this guide establishes a framework for comparison using data from well-characterized OGA inhibitors.
Introduction to OGA Inhibition
O-GlcNAcylation is a dynamic post-translational modification where O-linked β-N-acetylglucosamine (O-GlcNAc) is added to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. The inhibition of OGA has emerged as a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders like Alzheimer's disease and other tauopathies. By inhibiting OGA, the levels of O-GlcNAcylation on proteins such as tau can be increased, which is thought to interfere with the pathological processes of protein aggregation.
This guide focuses on the benchmarking of OGA inhibitors in established assays, providing a comparative look at their performance based on publicly available data.
Comparative Performance of OGA Inhibitors
The following table summarizes the in vitro and cellular potency of several OGA inhibitors. This data is essential for comparing the efficacy of different compounds in targeting OGA.
| Compound | In Vitro Potency (IC50/Ki) | Cellular Potency (EC50) | Assay Type |
| This compound | Data not publicly available | Data not publicly available | - |
| ASN90 (Egalognastat) | IC50: 10.2 nM[1][2] | EC50: 314-320 nM (HEK293 cells)[3] | Fluorogenic Substrate Assay, Cellular O-GlcNAcylation Assay[2][3] |
| MK-8719 | IC50: <10 nM, Ki: 7.9 nM[4] | IC50: <100 nM[4] | Fluorogenic Substrate Assay, Cellular O-GlcNAcylation Assay[4] |
| Thiamet-G | Ki: 20 nM[5] | Not specified | Fluorogenic Substrate Assay[5] |
| LY3372689 (Ceperognastat) | IC50: 124 nM (initial lead)[6] | EC50: 9.4 ng/mL (PBMCs)[7] | Biochemical and Cellular Assays[6][7] |
Signaling Pathway and Experimental Workflows
To understand the context of OGA inhibition, it's crucial to visualize the O-GlcNAcylation signaling pathway and the experimental workflows used to assess inhibitor performance.
Caption: O-GlcNAcylation pathway and the inhibitory action of OGA inhibitors.
Caption: Workflow for biochemical and cellular assessment of OGA inhibitors.
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible assessment of OGA inhibitor performance. Below are protocols for two key assays.
In Vitro OGA Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of a compound to inhibit the enzymatic activity of OGA in a cell-free system.
1. Materials:
-
Recombinant human OGA enzyme
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide, 4MU-NAG)
-
Assay buffer (e.g., 50 mM NaH2PO4, 100 mM NaCl, 0.1 mg/ml BSA, pH 6.5)
-
Test compounds (e.g., this compound and comparators) dissolved in DMSO
-
Quench buffer (e.g., 200 mM glycine-NaOH, pH 10.75)
-
96-well black plates
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the recombinant OGA enzyme to each well (final concentration ~2 nM).
-
Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C.
-
Initiate the reaction by adding the 4MU-NAG substrate (final concentrations ranging from 10 to 1200 µM).
-
Incubate the reaction at 37°C for 10-30 minutes.
-
Stop the reaction by adding the quench buffer.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (excitation ~365 nm, emission ~445 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular OGA Inhibition Assay (Western Blot for O-GlcNAc Levels)
This assay determines the efficacy of a compound in inhibiting OGA within a cellular context by measuring the resulting increase in total protein O-GlcNAcylation.
1. Materials:
-
Cell line (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and OGA inhibitors (e.g., Thiamet-G)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-O-GlcNAc (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
2. Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 18-24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to normalize the data.
-
Quantify the band intensities and plot the relative increase in O-GlcNAc levels against the compound concentration to determine the EC50 value.
Conclusion
The benchmarking of OGA inhibitors is a critical step in the development of novel therapeutics for a range of diseases. While direct comparative data for this compound is not currently in the public domain, the assays and comparator compounds detailed in this guide provide a robust framework for its evaluation. The provided protocols for in vitro and cellular assays offer standardized methods to assess the potency and efficacy of new chemical entities targeting OGA. As more data becomes available, such structured comparisons will be invaluable for advancing the most promising candidates into further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Protective Measures for Handling JNJ-65355394
Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-65355394 was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potentially hazardous, novel chemical compounds in a research laboratory setting. A thorough, compound-specific risk assessment must be conducted by qualified personnel before any handling, storage, or disposal of this compound.
Researchers and drug development professionals must adhere to stringent safety protocols when handling novel compounds like this compound to mitigate potential exposure and ensure a safe laboratory environment. The selection of appropriate Personal Protective Equipment (PPE) is a critical component of a comprehensive safety plan.
Immediate Safety and Logistical Information
Without a specific SDS, this compound should be treated as a compound with unknown toxicity and potential hazards. The primary routes of exposure to consider are inhalation, skin contact, and eye contact.
Operational Plan:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Access Control: Limit access to the designated area to authorized personnel who are fully trained in handling potent or novel compounds.
-
Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. All personnel should be familiar with their location and operation.
-
Spill Management: Have a spill kit readily available that is appropriate for the quantities of this compound being handled.
Disposal Plan: All waste materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, should be collected in a clearly labeled, sealed container. Disposal must follow institutional and local regulations for hazardous chemical waste.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound in a research setting, based on general laboratory safety principles.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects against splashes, aerosols, and airborne particles. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, and closed-toe shoes. | Prevents skin contact with the compound. |
| Respiratory Protection | Use in a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary based on a risk assessment. | Minimizes the risk of inhaling airborne particles or aerosols. |
Experimental Protocols: General Handling Procedure
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Post-Handling: After handling is complete, remove gloves and wash hands thoroughly with soap and water. Clean and decontaminate the work area.
Visualizing the PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling a research compound with unknown hazards.
Caption: Workflow for PPE selection when handling a novel research compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
